CCG258208 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHYIQOOJPZOE-QSVLQNJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CCG-258208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-258208 hydrochloride is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] Developed through a structure-based drug design approach modifying the paroxetine scaffold, CCG-258208 demonstrates significant therapeutic potential, particularly in the context of heart failure.[2] Upregulation of GRK2 is a key pathophysiological feature in heart failure, leading to desensitization of β-adrenergic receptors (βARs) and impaired cardiac function. By selectively inhibiting GRK2, CCG-258208 restores βAR signaling, improves cardiac contractility, and mitigates adverse cardiac remodeling. This technical guide provides a comprehensive overview of the mechanism of action of CCG-258208, detailing its effects on relevant signaling pathways and summarizing key preclinical findings. The guide includes detailed experimental protocols from pivotal studies, quantitative data on its potency and selectivity, and visualizations of its mechanism and experimental applications.
Introduction to GRK2 and its Role in Heart Failure
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[3] In the heart, β-adrenergic receptors are essential for mediating the inotropic and chronotropic effects of catecholamines.[3] In heart failure, chronic stimulation of the sympathetic nervous system leads to the upregulation of GRK2.[3] Elevated GRK2 levels phosphorylate agonist-occupied βARs, promoting the binding of β-arrestin, which uncouples the receptor from its G protein and leads to receptor desensitization and downregulation.[3] This process blunts the heart's response to adrenergic stimulation, contributing to a progressive decline in cardiac function. Therefore, inhibition of GRK2 has emerged as a promising therapeutic strategy for heart failure.[3]
CCG-258208 Hydrochloride: A Potent and Selective GRK2 Inhibitor
CCG-258208 was developed as a derivative of paroxetine, a selective serotonin reuptake inhibitor that was serendipitously found to have GRK2 inhibitory activity.[2] Through structure-based design, CCG-258208 was optimized for high potency and selectivity for GRK2.[2]
Quantitative Data: Potency and Selectivity
The inhibitory activity of CCG-258208 has been quantified through in vitro kinase assays, demonstrating its high potency against GRK2 and significant selectivity over other related kinases.
| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1] |
| GRK5 | 7.09 µM | 236-fold | [1] |
| GRK1 | 87.3 µM | >2900-fold | [1] |
| PKA | >100 µM | >3333-fold | [2] |
| ROCK1 | >100 µM | >3333-fold | [2] |
Mechanism of Action: Restoration of β-Adrenergic Signaling
The primary mechanism of action of CCG-258208 is the direct inhibition of GRK2's kinase activity. By preventing GRK2-mediated phosphorylation of βARs, CCG-258208 blocks the subsequent recruitment of β-arrestin and the uncoupling of the receptor from its Gs protein. This leads to the restoration of downstream signaling, including the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) to phosphorylate target proteins that enhance cardiac contractility.
Preclinical Evidence
The therapeutic potential of CCG-258208 has been demonstrated in both in vitro and in vivo preclinical models.
In Vitro Studies
In isolated adult mouse cardiomyocytes, treatment with CCG-258208 led to a significant, dose-dependent increase in βAR-stimulated contractility.[1] Furthermore, in cellular assays, CCG-258208 was shown to increase intracellular cAMP levels in response to βAR stimulation, confirming its mechanism of action at the cellular level.[4]
In Vivo Studies in Animal Models of Heart Failure
The efficacy of CCG-258208 has been validated in clinically relevant mouse models of heart failure, including myocardial infarction (MI) and transverse aortic constriction (TAC).[5] In these models, administration of CCG-258208 resulted in:
-
Improved Cardiac Function: Echocardiographic analysis revealed significant improvements in left ventricular ejection fraction and fractional shortening.[5]
-
Reduced Adverse Remodeling: CCG-258208 treatment attenuated cardiac hypertrophy and fibrosis.[5]
A study in a mini-swine model of chronic heart failure also demonstrated that acute administration of CCG-258208 enhanced the inotropic response to dobutamine, a βAR agonist.[5]
Experimental Protocols
In Vitro GRK2 Kinase Inhibition Assay
-
Objective: To determine the IC50 of CCG-258208 against GRK2.
-
Methodology:
-
Purified recombinant human GRK2 is incubated with the substrate (e.g., casein or a peptide substrate) in a kinase buffer containing ATP and MgCl2.
-
CCG-258208 is added at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 20 minutes).
-
The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or phosphorescence imaging.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Reference: Adapted from Waldschmidt HV, et al. J Med Chem. 2017.[2]
-
Cellular cAMP Assay
-
Objective: To measure the effect of CCG-258208 on intracellular cAMP levels.
-
Methodology:
-
HEK293 cells overexpressing the β2-adrenergic receptor are seeded in 96-well plates.
-
Cells are pre-treated with CCG-258208 or vehicle for a specified time (e.g., 30 minutes).
-
Cells are then stimulated with a βAR agonist (e.g., isoproterenol) for a short duration (e.g., 10 minutes).
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay). Reference: Adapted from Roy R, et al. JACC Basic Transl Sci. 2025.[5]
-
Mouse Model of Myocardial Infarction (MI)
-
Objective: To evaluate the therapeutic efficacy of CCG-258208 in a post-MI heart failure model.
-
Methodology:
-
Adult male C57BL/6 mice are anesthetized and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
The chest is closed, and the animal is allowed to recover.
-
CCG-258208 or vehicle is administered daily starting at a specified time point post-MI (e.g., day 1 or day 7).
-
Cardiac function is assessed at baseline and at various time points post-MI using echocardiography.
-
At the end of the study, hearts are harvested for histological analysis of infarct size and fibrosis (e.g., Masson's trichrome staining). Reference: Adapted from Roy R, et al. JACC Basic Transl Sci. 2025.[5]
-
Conclusion
CCG-258208 hydrochloride is a promising therapeutic agent for the treatment of heart failure. Its potent and selective inhibition of GRK2 directly targets a key driver of cardiac dysfunction in this disease. By restoring β-adrenergic signaling, CCG-258208 improves cardiac contractility and mitigates the pathological remodeling characteristic of heart failure. The robust preclinical data, supported by well-defined experimental protocols, provide a strong rationale for its continued development as a novel therapy for heart failure. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the mechanism and application of this innovative GRK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. [scholars.duke.edu]
CCG258208 Hydrochloride: A Deep Dive into its Function as a Selective GRK2 Inhibitor for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 hydrochloride is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Emerging as a promising therapeutic candidate, its primary function lies in the modulation of cardiac signaling pathways, particularly in the context of heart failure.[1][2][4][5] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, presenting key data, experimental methodologies, and visual representations of its biological activity.
Core Function and Mechanism of Action
This compound functions as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] In pathological conditions such as heart failure, GRK2 levels are significantly upregulated in cardiac tissue.[6][7] This upregulation leads to the desensitization of β-adrenergic receptors (β-ARs), crucial regulators of cardiac contractility. GRK2 phosphorylates activated β-ARs, triggering their internalization and uncoupling from G proteins, thereby dampening the downstream signaling cascade that would normally increase heart muscle contraction.
This compound directly counteracts this process. By binding to the catalytic site of GRK2, it prevents the phosphorylation of β-ARs.[6] This inhibition of GRK2 activity preserves β-AR signaling, leading to enhanced cardiac contractility and function.[4][6] Preclinical studies have demonstrated that treatment with CCG258208 can halt functional deterioration, reduce pathological remodeling, and improve the heart's response to adrenergic stimulation in animal models of heart failure.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical research.
| Parameter | Value | Notes | Reference |
| GRK2 IC50 | 30 nM | [1][2][3][8] | |
| GRK5 IC50 | 7.09 μM | ~230-fold selectivity over GRK5 | [1][2][8] |
| GRK1 IC50 | 87.3 μM | >2500-fold selectivity over GRK1 | [1][2][8] |
| PKA IC50 | >87.3 μM | High selectivity | [1][2][8] |
| ROCK1 IC50 | >87.3 μM | High selectivity | [1][2][8] |
Table 1: In Vitro Kinase Inhibition Profile of CCG258208
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| CD-1 Mice | 10 mg/kg | Intraperitoneal Injection | Plasma levels exceed GRK2 IC50 for seven hours | [2] |
| Post-Myocardial Infarction Mice | Dose-dependent | Preserved contractility, reduced pathological remodeling and infarct size | [4][9] | |
| Pressure Overload Mice | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis | [4] | ||
| Myocardial Infarction-induced Heart Failure Swine | Improved response to β-AR agonist (dobutamine) | [4] |
Table 2: In Vivo Efficacy of CCG258208
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided in DOT language.
Caption: GRK2 Signaling Pathway and Inhibition by CCG258208.
Caption: In Vivo Experimental Workflow for CCG258208 Efficacy.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized methodology for an in vivo study based on published research.[2][4]
Objective: To assess the in vivo efficacy of this compound in a mouse model of post-myocardial infarction heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Surgical instruments for myocardial infarction induction
-
Echocardiography system with a high-frequency ultrasound probe
-
Histology reagents (e.g., Masson's trichrome stain)
-
Protein extraction and Western blotting reagents
Procedure:
-
Induction of Myocardial Infarction (MI):
-
Anesthetize mice using appropriate anesthesia (e.g., isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.
-
Suture the chest and allow the animals to recover.
-
-
Animal Grouping and Treatment:
-
Two weeks post-MI, perform baseline echocardiography to assess cardiac function.
-
Randomly assign mice with confirmed heart failure (e.g., ejection fraction < 40%) to either the vehicle control group or the CCG258208 treatment group.
-
Prepare a stock solution of this compound in DMSO.[1]
-
On the day of injection, dilute the stock solution in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose).[1][2]
-
Administer this compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 4 weeks).
-
-
Monitoring Cardiac Function:
-
Perform serial echocardiography (e.g., weekly) to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Terminal Procedures and Tissue Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the hearts, weigh them, and section them for analysis.
-
Fix a portion of the heart tissue in formalin for histological analysis to assess fibrosis and hypertrophy.
-
Snap-freeze another portion in liquid nitrogen for biochemical analysis, such as quantifying GRK2 protein levels via Western blotting.
-
-
Data Analysis:
-
Statistically compare the cardiac function parameters, histological findings, and biochemical data between the control and treatment groups to determine the therapeutic efficacy of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective GRK2 inhibitor with significant potential for the treatment of heart failure. Its mechanism of action, centered on the preservation of β-adrenergic receptor signaling in the heart, is supported by robust preclinical data. The information presented in this guide, including quantitative data, signaling pathways, and experimental workflows, provides a comprehensive overview for researchers and drug development professionals interested in this promising therapeutic agent. Further investigation into its long-term safety and efficacy in large animal models and human clinical trials is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of CCG258208 Hydrochloride: A Selective GRK2 Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function that is upregulated in heart failure. Developed through a structure-based drug design approach building upon the scaffold of paroxetine, CCG258208 has emerged as a promising therapeutic candidate for the treatment of heart failure. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Introduction: The Role of GRK2 in Heart Failure
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathophysiological feature of heart failure is the desensitization of β-adrenergic receptors (β-ARs), which are crucial for regulating cardiac contractility and heart rate. This desensitization is primarily mediated by G protein-coupled receptor kinases (GRKs), with GRK2 being a major isoform in the heart. In failing hearts, GRK2 levels are significantly elevated, leading to excessive β-AR phosphorylation, subsequent uncoupling from G proteins, and diminished cardiac performance. Therefore, the inhibition of GRK2 presents a compelling therapeutic strategy to restore β-AR signaling and improve cardiac function in heart failure patients.
Discovery of this compound: A Paroxetine-Based Approach
The discovery of CCG258208 originated from the identification of paroxetine, a selective serotonin reuptake inhibitor (SSRI), as a modest inhibitor of GRK2. Through a structure-based design campaign, researchers sought to optimize the paroxetine scaffold to enhance its potency and selectivity for GRK2. This effort led to the development of a series of analogs, culminating in the identification of CCG258208 (also referred to as compound 14as in some literature) as a highly potent and selective GRK2 inhibitor.[1]
Chemical Structure:
-
CCG258208 (Free Base): (3S,4R)-4-(benzo[d][2][3]dioxol-5-yl)-3-((2-((1H-pyrazol-4-yl)methyl)-4-fluorobenzamido)methyl)piperidine
-
This compound: The hydrochloride salt of the free base.
-
CAS Number (Free Base): 2055990-90-2[4]
Quantitative Data
The following tables summarize the key quantitative data for CCG258208, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of CCG258208 [5]
| Target | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 30 | - |
| GRK1 | 87,300 | >2900-fold |
| GRK5 | 7,090 | ~236-fold |
| PKA | >100,000 | >3333-fold |
| ROCK1 | >100,000 | >3333-fold |
Table 2: Pharmacokinetic Properties of CCG258208 in Mice (10 mg/kg, intraperitoneal injection) [1]
| Parameter | Value |
| Plasma Half-life (t½) | Plasma levels exceed the GRK2 IC50 for over 7 hours. |
| Tissue Distribution | Distributes to plasma, heart, and liver, with low brain penetration. |
Signaling Pathways and Experimental Workflows
GRK2 Signaling Pathway in Heart Failure
The following diagram illustrates the canonical GRK2 signaling pathway leading to β-adrenergic receptor desensitization in cardiomyocytes and the point of intervention for CCG258208.
Caption: GRK2-mediated desensitization of β-AR signaling and inhibition by CCG258208.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the discovery and preclinical evaluation of CCG258208.
Caption: General workflow for the synthesis and evaluation of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of CCG258208 is a multi-step process starting from a derivative of paroxetine. The detailed experimental procedures, including reaction conditions and characterization data, are provided in the supplementary information of Waldschmidt et al., J Med Chem. 2017;60(7):3052-3069. A generalized scheme is presented below:
-
Preparation of the Piperidine Core: The synthesis begins with the appropriate stereoisomer of the piperidine core structure derived from paroxetine.
-
Amide Coupling: The piperidine intermediate is coupled with a carboxylic acid containing the pyrazole moiety using standard amide bond formation reagents (e.g., HATU, DIPEA) in an appropriate solvent (e.g., DMF).
-
Deprotection: If protecting groups are used on the piperidine nitrogen, they are removed under appropriate conditions (e.g., TFA for a Boc group).
-
Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to afford this compound as a solid, which can be purified by recrystallization.
GRK2 Inhibition Assay
The potency of CCG258208 against GRK2 is typically determined using a biochemical kinase assay. A common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.
-
Reagents:
-
Recombinant human GRK2
-
Rhodopsin (or another suitable substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
CCG258208 (or other test compounds) at various concentrations
-
-
Procedure:
-
The kinase reaction is initiated by mixing GRK2, the substrate, and varying concentrations of CCG258208 in the assay buffer.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cardiomyocyte Contractility Assay
The effect of CCG258208 on cardiac function at a cellular level is assessed using isolated cardiomyocyte contractility assays.
-
Cell Preparation:
-
Adult ventricular myocytes are isolated from animal models (e.g., mice or rats) by enzymatic digestion of the heart.
-
-
Experimental Setup:
-
Isolated cardiomyocytes are placed in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
The cells are superfused with a physiological buffer (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).
-
Cardiomyocytes are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
-
Procedure:
-
Baseline contractile parameters (e.g., peak shortening, maximal velocity of shortening and relengthening) are recorded.
-
The cardiomyocytes are then exposed to a β-adrenergic agonist (e.g., isoproterenol) to stimulate contractility.
-
CCG258208 is added to the superfusion buffer at various concentrations, and the changes in contractile parameters in the presence of the β-agonist are measured.
-
An increase in agonist-stimulated contractility in the presence of CCG258208 indicates successful inhibition of GRK2-mediated desensitization.[5]
-
Conclusion
This compound is a testament to the power of structure-based drug design, transforming a known drug molecule into a highly potent and selective inhibitor for a distinct and therapeutically relevant target. Its robust preclinical data in terms of in vitro potency, selectivity, and in vivo efficacy in models of heart failure underscore its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of CCG258208 for researchers and drug development professionals, aiming to facilitate further investigation and development of this promising molecule for the treatment of heart failure.
References
- 1. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK2 kinases in the primary cilium initiate SMOOTHENED-PKA signaling in the Hedgehog cascade | PLOS Biology [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Potent and Selective GRK2 Inhibitor, CCG258208 Hydrochloride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Introduction to GRK2 and the Therapeutic Potential of its Inhibition
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). Among these, GRK2 is ubiquitously expressed and plays a critical role in the desensitization of GPCRs, particularly β-adrenergic receptors (β-ARs) in the heart.[1][2]
In chronic heart failure, elevated levels of circulating catecholamines lead to the upregulation and hyperactivation of GRK2.[3] This increased GRK2 activity results in the phosphorylation of β-ARs, leading to their uncoupling from G proteins, internalization, and downregulation. This process blunts the heart's response to adrenergic stimulation, contributing to a progressive decline in cardiac function.[1][2] Consequently, the inhibition of GRK2 has emerged as a promising therapeutic strategy to resensitize β-AR signaling and improve cardiac contractility in the failing heart.
This compound is a small molecule inhibitor designed to selectively target GRK2. Developed from a paroxetine scaffold, it exhibits high potency for GRK2 with significant selectivity over other kinases, making it a valuable tool for preclinical research into heart failure and other conditions involving dysregulated GPCR signaling.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for CCG258208, demonstrating its potency, selectivity, and efficacy in various preclinical models.
Table 1: In Vitro Kinase Inhibition Profile of CCG258208
| Kinase Target | IC50 (nM) | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 | - | [5] |
| GRK1 | 87,300 | >2500-fold | [5] |
| GRK5 | 7,090 | ~230-fold | [5] |
| PKA | >87,300 | >2500-fold | [5] |
| ROCK1 | >87,300 | >2500-fold | [5] |
Table 2: In Vitro and In Vivo Efficacy of CCG258208
| Experimental Model | Parameter Measured | CCG258208 Concentration/Dose | Observed Effect | Reference |
| Mouse Cardiomyocytes | βAR-stimulated contractility | 0.1 µM | Significant improvement | [5] |
| AC16 Human Cardiomyocyte Cell Line | cAMP Production (vs. 1 µM paroxetine) | 0.1 µM | Comparable elevation | [6] |
| CD-1 Mice (Pharmacokinetics) | Plasma Concentration | 10 mg/kg (single IP injection) | Exceeded GRK2 IC50 for 7 hours | [7] |
| Post-Myocardial Infarction Mouse Model | Left Ventricular Ejection Fraction | Dose-dependent | Significant preservation | [8] |
| Pressure Overload (TAC) Mouse Model | Cardiac Function | Not specified | Halted functional deterioration | [8] |
| Myocardial Infarction Swine Model | Dobutamine Inotropic Response | Not specified | Significant improvement | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CCG258208.
References
- 1. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Measurement. [bio-protocol.org]
- 7. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
CCG258208 Hydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This document details the compound's primary target engagement, its broader selectivity profile across the kinome, and the experimental methodologies used for these determinations.
Introduction to this compound
This compound is a small molecule inhibitor derived from the paroxetine scaffold.[1] It has emerged as a significant research tool and potential therapeutic agent, particularly in the context of heart failure, where GRK2 is upregulated.[1][2] By selectively inhibiting GRK2, CCG258208 can modulate the desensitization of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, which play a crucial role in cardiac function.[1][2]
Target Specificity: Potent Inhibition of GRK2
The primary molecular target of CCG258208 is G protein-coupled receptor kinase 2 (GRK2).
Quantitative Analysis of GRK2 Inhibition
CCG258208 demonstrates potent, nanomolar-level inhibition of GRK2. The half-maximal inhibitory concentration (IC50) has been determined to be 30 nM .[3][4][5] This high potency establishes CCG258208 as a highly effective inhibitor of its primary target.
Target Selectivity Profile
A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related and unrelated proteins. CCG258208 has been extensively profiled to determine its selectivity.
Selectivity Against Other GRK Family Members
CCG258208 exhibits significant selectivity for GRK2 over other members of the GRK family. This is crucial for minimizing off-target effects that could arise from inhibiting other GRKs involved in various physiological processes.
| Target Kinase | IC50 | Fold Selectivity vs. GRK2 |
| GRK2 | 30 nM | - |
| GRK1 | 87.3 µM | >2500-fold |
| GRK5 | 7.09 µM | ~230-fold |
Table 1: Selectivity of CCG258208 against GRK family members.[3][4][5]
Selectivity Against Other Kinases
CCG258208 also demonstrates high selectivity against other kinases, including Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[3][4][5]
| Target Kinase | IC50 | Fold Selectivity vs. GRK2 |
| PKA | >87.3 µM | >2500-fold |
| ROCK1 | >87.3 µM | >2500-fold |
Table 2: Selectivity of CCG258208 against PKA and ROCK1.[3][4]
Broad Kinome Selectivity
To assess its broader selectivity, CCG258208 was screened against a panel of 104 kinases at a concentration of 1 µM.[6] The results of this kinome scan confirm the high selectivity of CCG258208 for the GRK2 subfamily.[6] In this screen, CCG258208 inhibited GRK2 and GRK3 activity to less than 2.5% of the control, with minimal off-target activity observed for the other kinases in the panel.[6]
Signaling Pathway of GRK2 Inhibition
CCG258208 exerts its effects by directly inhibiting the catalytic activity of GRK2.[2] This prevents the phosphorylation of activated GPCRs, a key step in their desensitization and subsequent internalization. The diagram below illustrates the canonical GPCR signaling pathway and the point of intervention by CCG258208.
Caption: GRK2-mediated GPCR desensitization pathway and inhibition by CCG258208.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of CCG258208's target specificity and selectivity.
Kinase Activity Assays (GRK1, GRK2, GRK5)
This protocol describes the determination of IC50 values for CCG258208 against GRK family members.
Materials:
-
Recombinant human GRK1, GRK2, and GRK5
-
Tubulin (as substrate)
-
Assay Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 384-well plate, add 50 nM of the respective GRK enzyme (GRK1, GRK2, or GRK5).
-
Add 500 nM of tubulin as the substrate.
-
Add the diluted CCG258208 to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration equal to the Km for each respective kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a dose-response curve.
PKA and ROCK1 Inhibition Assays
This protocol outlines the procedure for assessing the inhibitory activity of CCG258208 against PKA and ROCK1.[6]
Materials:
-
Recombinant human PKA and ROCK1
-
Appropriate substrates for PKA and ROCK1
-
Assay Buffer (specific to each kinase)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare an eight-point concentration range of CCG258208 for PKA IC50 determination and a single concentration of 10 µM for ROCK1 percent inhibition.[6]
-
Follow the general procedure for the kinase activity assay as described in section 5.1, using the specific enzymes, substrates, and optimal reaction conditions for PKA and ROCK1.
-
For PKA, perform the assay in duplicate and repeat in triplicate on separate days.[6]
-
For ROCK1, screen at 10 µM in triplicate and repeat on three separate days.[6]
-
Measure luminescence and calculate the IC50 for PKA and the percent inhibition for ROCK1.
Kinome Selectivity Profiling (scanELECT)
This protocol provides an overview of the broad kinome screening methodology.[6]
Methodology: The kinome-wide selectivity of CCG258208 was assessed using the scanELECT kinase selectivity and profiling assay panel performed by DiscoverX (now part of Eurofins).[6] This assay evaluates the thermodynamic inhibitor-binding affinity.[6]
Procedure Overview:
-
CCG258208 was submitted for evaluation at a concentration of 1 µM.[6]
-
The compound was screened against a panel of 104 human kinases, with the addition of GRK1, GRK2, GRK3, GRK4, GRK7, PRKD2, and ROCK1.[6]
-
The assay reports the remaining percent of control activity for each kinase in the presence of the inhibitor. A lower percentage indicates stronger binding and inhibition.
Cell-Based µ-Opioid Receptor (MOR) Internalization Assay
This assay evaluates the functional consequence of GRK2 inhibition in a cellular context.[6]
Materials:
-
HEK293 or U2OS cells stably expressing a Superecliptic pHluorin-tagged µ-opioid receptor (SpH-MOR).[6]
-
Cell culture medium
-
This compound
-
DAMGO (a MOR agonist)
-
Paroxetine (as a control)
-
High-content imaging system
Procedure:
-
Plate the SpH-MOR expressing cells in a multi-well plate suitable for imaging.
-
Pre-treat the cells with CCG258208 (e.g., at 20 µM) for 20 minutes.[6]
-
Stimulate the cells with a MOR agonist, such as DAMGO, to induce receptor internalization.
-
Image the cells using a high-content imaging system to visualize the translocation of the fluorescently tagged MOR from the cell surface to intracellular compartments.
-
Quantify the degree of receptor internalization in the presence and absence of CCG258208. A reduction in internalization indicates successful inhibition of GRK-mediated receptor desensitization.
Caption: Workflow for the µ-opioid receptor internalization assay.
Conclusion
This compound is a potent and highly selective inhibitor of GRK2. Its specificity has been rigorously demonstrated through a combination of in vitro kinase assays and broad kinome profiling. The compound's ability to functionally inhibit GRK2-mediated processes in cellular systems further validates its mechanism of action. This detailed profile makes CCG258208 an invaluable tool for studying the physiological and pathological roles of GRK2 and a promising lead compound for the development of novel therapeutics.
References
- 1. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Pharmacology of CCG258208 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Developed from a paroxetine scaffold, this compound has emerged as a promising therapeutic candidate for heart failure.[4][5][6] Upregulation of GRK2 is a key pathophysiological feature in heart failure, leading to desensitization of β-adrenergic receptors (β-ARs) and diminished cardiac contractility. By selectively inhibiting GRK2, CCG258208 aims to restore normal β-AR signaling, thereby improving cardiac function. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of GRK2. In the pathophysiology of heart failure, chronic stimulation of the sympathetic nervous system leads to increased levels and activity of GRK2 in cardiomyocytes. GRK2 phosphorylates agonist-bound β-ARs, which promotes the binding of β-arrestin, leading to receptor desensitization and internalization. This uncouples the receptor from its downstream G-protein signaling cascade, resulting in reduced cyclic AMP (cAMP) production and a blunted inotropic and chronotropic response.
CCG258208 directly binds to the active site of GRK2, preventing the phosphorylation of β-ARs. This inhibition of GRK2 activity preserves β-AR signaling, leading to enhanced cardiac contractility and function.
In Vitro Pharmacology
The in vitro activity of CCG258208 has been characterized through various biochemical and cell-based assays.
Kinase Inhibition Profile
CCG258208 is a potent inhibitor of GRK2 with high selectivity over other GRK isoforms and other kinases.
| Kinase | IC50 | Fold Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1][2][3] |
| GRK1 | 87.3 µM | >2500-fold | [1][2] |
| GRK5 | 7.09 µM | ~230-fold | [1][2] |
| PKA | >100 µM | >3333-fold | [1][2] |
| ROCK1 | >100 µM | >3333-fold | [1][2] |
Table 1: In vitro kinase inhibitory activity of CCG258208.
Cell-Based Assays
In isolated mouse cardiomyocytes, CCG258208 has been shown to enhance β-AR-stimulated contractility. Treatment with CCG258208 at concentrations as low as 0.1 µM resulted in a significant improvement in the contractile response to the β-AR agonist isoproterenol.[1][2] This effect is comparable to that of the parent compound, paroxetine, but at a 100-fold lower concentration.[4]
CCG258208 has also been demonstrated to effectively block the internalization of the µ-opioid receptor (MOR) in HEK293 and U2OS cell lines.[7] This cell-based assay serves as a functional readout of GRK2 inhibition in a cellular context.
In Vivo Pharmacology
Pharmacokinetics in Mice
Pharmacokinetic studies in CD-1 mice following a single intraperitoneal injection of 10 mg/kg CCG258208 demonstrated favorable in vivo exposure.
| Time Point | Plasma Concentration (nM) |
| 30 min | 2710 |
| 2 h | 1440 |
| 4 h | 270 |
| 7 h | 430 |
Table 2: Plasma concentration of CCG258208 in mice after a single 10 mg/kg IP injection. [3]
These studies indicate that plasma concentrations of CCG258208 remain above its GRK2 IC50 for at least seven hours.[1][2][3]
Efficacy in Animal Models of Heart Failure
CCG258208 has demonstrated significant therapeutic efficacy in multiple preclinical models of heart failure.
In a mouse model of heart failure induced by myocardial infarction (MI), treatment with CCG258208 (at doses of 0.5 and 2 mg/kg/day) initiated two weeks post-MI led to a significant preservation of cardiac function and a reduction in pathological remodeling.[2][4][8]
In a chronic mini-swine model of heart failure, acute administration of CCG258208 enhanced the inotropic response to dobutamine, a β-AR agonist.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
GRK2 Kinase Inhibition Assay
This protocol describes the determination of the IC50 of CCG258208 against GRK2 using a commercially available ADP-Glo™ Kinase Assay kit.[9]
-
Materials:
-
Recombinant human GRK2 enzyme
-
GRKtide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white-walled microplate, add the GRK2 enzyme, GRKtide substrate, and the serially diluted CCG258208 or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final reaction mixture should contain approximately 200 ng of GRK2, 0.5 µg of GRKtide, and 25 µM ATP.[9]
-
Incubate the reaction at room temperature for 120 minutes.[9]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
µ-Opioid Receptor Internalization Assay
This protocol describes a cell-based assay to measure the effect of CCG258208 on agonist-induced MOR internalization in HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP).[1]
-
Materials:
-
HEK293 cells stably expressing MOR-eGFP
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
DAMGO (a MOR agonist)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
-
-
Procedure:
-
Seed the MOR-eGFP expressing HEK293 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of CCG258208 or vehicle control in serum-free DMEM for 30 minutes at 37°C.[1]
-
Induce receptor internalization by adding DAMGO (final concentration of 1 µM) and incubate for 30-60 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a confocal microscope and quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
Adult Mouse Cardiomyocyte Contractility Assay
This protocol outlines the isolation of adult mouse cardiomyocytes and the subsequent measurement of their contractile response to β-adrenergic stimulation in the presence of CCG258208.
-
Materials:
-
Adult C57BL/6 mice
-
Langendorff perfusion system
-
Collagenase solution
-
This compound
-
Isoproterenol
-
IonOptix system or similar for contractility measurement
-
-
Procedure:
-
Isolate single ventricular myocytes from adult mice using a standard Langendorff-free enzymatic digestion method.[10]
-
Allow the isolated cardiomyocytes to stabilize.
-
Perfuse the cells with a buffer containing varying concentrations of CCG258208 or vehicle control for 10 minutes.[3]
-
Stimulate the cardiomyocytes with increasing concentrations of isoproterenol.
-
Measure cardiomyocyte contractility (e.g., percent sarcomere shortening, shortening and relengthening velocities) using an IonOptix system.
-
Analyze the data to determine the effect of CCG258208 on the dose-response to isoproterenol.
-
In Vivo Mouse Model of Post-Myocardial Infarction Heart Failure
This protocol describes the induction of MI in mice and subsequent treatment with CCG258208 to evaluate its therapeutic efficacy.[4]
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound
-
Vehicle control
-
Echocardiography system
-
-
Procedure:
-
Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.[11] Sham-operated animals undergo the same procedure without LAD ligation.
-
Allow the animals to recover for two weeks to allow for the development of heart failure.[4]
-
Initiate treatment with CCG258208 (e.g., 0.1, 0.5, or 2 mg/kg/day) or vehicle administered via an appropriate route (e.g., subcutaneous osmotic pumps or daily injections) for a specified duration (e.g., 4 weeks).[4]
-
Monitor cardiac function at baseline (pre-treatment) and at regular intervals throughout the treatment period using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[4]
-
At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analyses (e.g., fibrosis, hypertrophy).
-
Compare the cardiac function and histological parameters between the treatment and vehicle groups to assess the therapeutic efficacy of CCG258208.
-
Conclusion
This compound is a potent and selective GRK2 inhibitor with a promising pharmacological profile for the treatment of heart failure. Its ability to restore β-adrenergic signaling in cardiomyocytes translates to improved cardiac function in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of CCG258208 and other GRK2 inhibitors. Continued research is warranted to fully elucidate its long-term safety and efficacy in preparation for potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.22. GRK2 kinase assay [bio-protocol.org]
- 10. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 11. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCG258208 Hydrochloride and Paroxetine as GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target, particularly in the context of heart failure, where its upregulation contributes to pathological signaling cascades.[1][2][3][4] This technical guide provides an in-depth comparison of two notable GRK2 inhibitors: the repurposed FDA-approved drug, paroxetine, and the rationally designed, potent inhibitor, CCG258208 hydrochloride.[1][5][6][7] We delve into their comparative inhibitory potencies, selectivity profiles, and the experimental methodologies used for their characterization. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in the field of drug discovery and development.
Introduction to GRK2 and Its Role in Disease
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs).[8][9][10] GRK2, in particular, plays a pivotal role in the desensitization of GPCRs, a process that prevents overstimulation.[10][11] However, in pathological states such as chronic heart failure, GRK2 is often upregulated, leading to maladaptive desensitization of crucial receptors like β-adrenergic receptors (βARs), thereby impairing cardiac function.[2][4][12][13] This has established GRK2 as a promising therapeutic target for cardiovascular diseases and potentially other conditions.[3][14][15][16]
The serendipitous discovery of the selective serotonin reuptake inhibitor (SSRI) paroxetine as a direct inhibitor of GRK2 opened a new avenue for therapeutic development.[1][17] While effective, paroxetine's primary indication as an antidepressant and its micromolar affinity for GRK2 prompted the development of more potent and selective analogs. Through structure-based drug design, this compound was developed from the paroxetine scaffold, exhibiting significantly improved potency and selectivity for GRK2.[5][6][7][12][15]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following tables summarize the available quantitative data for this compound and paroxetine.
| Inhibitor | Target | IC50 | Fold Selectivity vs. GRK1 | Fold Selectivity vs. GRK5 | Reference |
| This compound | GRK2 | 30 nM | >2500-fold | 230-fold | [5][6] |
| Paroxetine hydrochloride | GRK2 | 14 µM | - | - | [18] |
| Paroxetine | GRK2 | ~31 µM (in cells) | - | - | [1] |
Table 1: Comparative Potency of this compound and Paroxetine against GRK2.
| Inhibitor | Off-Target Kinase | IC50 | Reference |
| This compound | GRK1 | 87.3 µM | [5][6] |
| GRK5 | 7.09 µM | [5][6] | |
| PKA | >100 µM | [12] | |
| ROCK1 | >10 µM (9% inhibition) | [12] | |
| Paroxetine | GRK1 | >100 µM | [12] |
| GRK5 | >100 µM | [12] | |
| PKA | >100 µM | [12] | |
| ROCK1 | >10 µM (10% inhibition) | [12] |
Table 2: Selectivity Profile of this compound and Paroxetine against other Kinases.
Experimental Protocols
The characterization of this compound and paroxetine as GRK2 inhibitors has relied on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by GRK2.
Objective: To determine the IC50 value of the inhibitor against GRK2.
Materials:
-
Purified recombinant GRK2 enzyme.
-
Substrate: Rhodopsin-containing rod outer segment (ROS) membranes or soluble substrates like tubulin.[1]
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).
-
Inhibitor compounds (this compound, paroxetine) at various concentrations.
-
Scintillation counter or appropriate detection system.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, GRK2 enzyme, and the substrate.
-
Add the inhibitor compound at a range of concentrations (typically in a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., via SDS-PAGE and autoradiography or by washing the phosphocellulose paper).
-
Quantify the amount of incorporated phosphate using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based GRK2 Inhibition Assay (GPCR Phosphorylation)
This assay assesses the ability of an inhibitor to block GRK2-mediated phosphorylation of a GPCR in a cellular context.
Objective: To measure the functional inhibition of GRK2 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line) overexpressing a GPCR known to be a GRK2 substrate (e.g., thyrotropin-releasing hormone receptor (TRHR) or β2-adrenergic receptor).[1]
-
Agonist for the specific GPCR (e.g., TRH).
-
Inhibitor compounds (this compound, paroxetine).
-
Cell lysis buffer.
-
Antibodies: A phospho-specific antibody recognizing the GRK2-phosphorylated site on the GPCR and a total GPCR antibody for normalization.
-
Western blotting reagents and equipment.
Procedure:
-
Plate the HEK293 cells expressing the target GPCR.
-
Pre-incubate the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the specific agonist for a short period (e.g., 5-15 minutes) to induce GPCR phosphorylation by GRK2.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting on the lysates.
-
Probe the blots with the phospho-specific GPCR antibody and the total GPCR antibody.
-
Quantify the band intensities and normalize the phospho-GPCR signal to the total GPCR signal.
-
Calculate the percentage of inhibition of agonist-induced phosphorylation for each inhibitor concentration and determine the cellular IC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core GRK2 signaling pathway and the workflow for inhibitor characterization.
Caption: GRK2-mediated GPCR desensitization pathway and point of inhibition.
Caption: Experimental workflow for the characterization of GRK2 inhibitors.
Discussion and Future Directions
The discovery of paroxetine as a GRK2 inhibitor was a significant step forward in validating this kinase as a druggable target for heart failure.[1][2] Its off-target identification highlights the potential for drug repurposing in modern pharmacology. However, the development of this compound represents a paradigm of rational drug design, building upon the structural insights gained from the paroxetine-GRK2 interaction to achieve a substantial improvement in potency and selectivity.[5][12][15]
This compound, with its nanomolar potency, offers a more targeted approach to GRK2 inhibition, potentially minimizing off-target effects that might be associated with the higher concentrations of paroxetine required for GRK2 inhibition.[5][6][19][20] The favorable pharmacokinetic properties of CCG258208, including its distribution to the heart but not the brain, further underscore its potential as a therapeutic agent for cardiovascular disease.[19]
Future research should continue to focus on:
-
Comprehensive in vivo studies: Further elucidating the long-term efficacy and safety of this compound in various preclinical models of heart failure and other GRK2-implicated diseases.
-
Structural biology: Obtaining co-crystal structures of CCG258208 with GRK2 to further refine the understanding of its high-affinity binding and inform the design of next-generation inhibitors.
-
Clinical Translation: Given the promising preclinical data, the progression of CCG258208 or similar potent and selective GRK2 inhibitors into clinical trials for heart failure is a critical next step.
Conclusion
This compound represents a significant advancement over its parent compound, paroxetine, as a GRK2 inhibitor. Its superior potency and selectivity, born from a structure-guided design approach, make it a valuable research tool and a promising therapeutic candidate. This guide provides the foundational technical information for researchers to understand, compare, and further investigate the roles of these two important molecules in the modulation of GRK2 signaling.
References
- 1. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothesis: Paroxetine, a G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Reduces Morbidity and Mortality in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 8. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 12. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of paroxetine-mediated inhibition of GRK2 expression on depression and cardiovascular function in patients with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paroxetine is a direct inhibitor of g protein-coupled receptor kinase 2 and increases myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CCG258208 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2][3] CCG258208 was developed through a structure-based drug design approach, modifying the scaffold of paroxetine, a known but less potent GRK2 inhibitor.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development efforts.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibition of GRK2 with high selectivity over other related kinases. The inhibitory activity is typically determined through in vitro kinase assays that measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Quantitative Data Summary
| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1] |
| GRK1 | 87.3 µM | >2500-fold | [1] |
| GRK5 | 7.09 µM | ~230-fold | [1] |
| PKA | >100 µM | >3333-fold | [4] |
| ROCK1 | >100 µM | >3333-fold | [4] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular Characterization
The cellular activity of this compound has been primarily characterized in cardiomyocytes, focusing on its ability to modulate contractility and intracellular signaling pathways.
Cardiomyocyte Contractility
In isolated adult mouse cardiomyocytes, CCG258208 has been shown to significantly enhance β-adrenergic receptor (βAR)-stimulated contractility.[1] This effect is consistent with the inhibition of GRK2, which is known to desensitize βARs. Notably, CCG258208 demonstrated a 100-fold improvement in cardiomyocyte contractility assays compared to its parent compound, paroxetine.[4]
Cyclic AMP (cAMP) Production
Inhibition of GRK2 by CCG258208 is expected to lead to an increase in intracellular cAMP levels upon β-adrenergic stimulation, as GRK2-mediated receptor desensitization is attenuated.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of CCG258208 against GRK2 and other kinases. Specific details may vary based on the commercial assay kit or specific laboratory setup.
Objective: To quantify the inhibitory potency of this compound against a panel of protein kinases.
Materials:
-
Recombinant human GRK2, GRK1, GRK5, PKA, ROCK1
-
Kinase-specific peptide substrate (e.g., for GRK2, a rhodopsin-derived peptide)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, BSA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add a fixed concentration of the kinase to each well of the assay plate.
-
Add the serially diluted this compound to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of CCG258208.
Cardiomyocyte Contractility Assay (General Protocol)
This protocol describes a general method for assessing the effect of CCG258208 on the contractility of isolated adult cardiomyocytes.
Objective: To measure the effect of CCG258208 on the contractile function of cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (physiological salt solution)
-
Isoproterenol (a β-adrenergic agonist)
-
This compound
-
IonOptix MyoCam-S system or similar video-based edge-detection system
-
Field stimulation electrodes
-
Microscope with a heating stage
Procedure:
-
Isolate ventricular myocytes from an adult animal model (e.g., mouse or rat) using established enzymatic digestion protocols.
-
Allow the isolated myocytes to stabilize in Tyrode's solution.
-
Place the cardiomyocytes in a perfusion chamber on the microscope stage maintained at physiological temperature (e.g., 37°C).
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline contractile parameters (e.g., percent sarcomere shortening, velocity of shortening and relengthening) using the video-based edge-detection system.
-
Perfuse the cells with a solution containing a sub-maximal concentration of isoproterenol to stimulate β-adrenergic signaling.
-
After a stable response to isoproterenol is achieved, introduce this compound at various concentrations into the perfusion solution.
-
Record the contractile parameters in the presence of CCG258208.
-
Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractility.
Experimental Workflow for Cardiomyocyte Contractility Assay
References
Navigating the Core of Fibrosis and Cancer Progression: A Technical Guide to CCG-258208 Hydrochloride and Related Rho/MRTF/SRF Pathway Inhibitors
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of cellular signaling pathways implicated in fibrosis and cancer. The focus of this document is the emerging class of small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling axis, with a specific inquiry into CCG-258208 hydrochloride.
Introduction to the Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a critical transducer of extracellular signals into changes in gene expression, primarily those governing the organization of the actin cytoskeleton. This pathway is integral to a host of cellular processes, including migration, adhesion, and contraction. Dysregulation of this axis is a hallmark of numerous pathological conditions, most notably in the progression of fibrotic diseases and cancer metastasis. The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This change in actin dynamics releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. Once in the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of target genes that promote a fibrotic and migratory phenotype.
The Role of CCG-258208 Hydrochloride and Related Inhibitors
CCG-258208 hydrochloride and its chemical relatives are understood to be small molecule inhibitors designed to disrupt this pathological signaling cascade. By targeting key nodes within the Rho/MRTF/SRF pathway, these compounds aim to prevent the nuclear translocation of MRTF and the subsequent activation of SRF-mediated gene transcription. This inhibitory action holds significant therapeutic promise for conditions characterized by excessive myofibroblast activation and tissue remodeling.
Chemical Identity of a Representative Inhibitor: CCG-1423
Given the limited information on CCG-258208 hydrochloride, we present the details for a well-documented analogue, CCG-1423, as a reference.
| Identifier | Value |
| Compound Name | CCG-1423 |
| CAS Number | 285986-88-1[1] |
| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃[1] |
| IUPAC Name | N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide |
| SMILES | FC(F)(F)c1cc(cc(c1)C(=O)NOC(C)C(=O)Nc2ccc(cc2)Cl)C(F)(F)F[1] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this class of inhibitors is the interruption of the interaction between MRTF and SRF, or the prevention of MRTF nuclear translocation. This effectively decouples actin dynamics from gene expression, leading to a reduction in the expression of profibrotic and pro-migratory genes.
Quantitative Biological Activity
The following table summarizes the reported in vitro activity of representative Rho/MRTF/SRF pathway inhibitors. This data is essential for comparing the potency of different compounds and for designing further experiments.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| CCG-1423 | RhoC-dependent cell growth | A375M2 | ≤0.3 | |
| CCG-1423 | RhoC/Gα12-mediated invasion | PC-3 | ~90% inhibition at 3 µM | |
| CCG-203971 | RhoA/C-activated SRE-luciferase | - | 6.4 | |
| CCG-203971 | PC-3 cell migration | PC-3 | 4.2 |
Experimental Protocols
The following provides a generalized protocol for assessing the efficacy of a Rho/MRTF/SRF pathway inhibitor using a serum response element (SRE) luciferase reporter assay.
Objective: To quantify the inhibitory effect of a test compound on SRF-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Test compound (e.g., CCG-258208 hydrochloride) dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells and reduce basal SRF activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with 15% FBS or a known RhoA activator (e.g., LPA) for 6-8 hours to induce SRF activity.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
While the specific details of CCG-258208 hydrochloride remain to be fully elucidated in the public domain, its classification among a series of potent Rho/MRTF/SRF pathway inhibitors places it at the forefront of research into novel anti-fibrotic and anti-cancer therapeutics. This technical guide provides a foundational understanding of the targeted signaling pathway, the mechanism of action of this class of compounds, and the experimental approaches required for their characterization. Further investigation into the precise chemical structure, bioavailability, and in vivo efficacy of CCG-258208 hydrochloride is warranted to fully assess its therapeutic potential.
References
The Emergence of CCG-258208 Hydrochloride and its Analogs as Potent Inhibitors of the Rho/MRTF/SRF Signaling Pathway: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, gene expression, cell proliferation, and migration. Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis and cancer metastasis. Consequently, the development of small molecule inhibitors targeting this pathway has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive review of the available literature on a series of such inhibitors, exemplified by the compound CCG-258208 hydrochloride and its closely related and more extensively studied analogs: CCG-203971, CCG-232601, and CCG-222740. This document will delve into their mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.
Mechanism of Action
The core mechanism of these compounds lies in their ability to inhibit the transcriptional activity of the MRTF/SRF complex. Extracellular signals, such as those from growth factors or mechanical stress, activate the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In its quiescent state, MRTF is sequestered in the cytoplasm through its binding to G-actin. The depletion of the cytoplasmic G-actin pool, due to F-actin polymerization, leads to the release of MRTF. Freed from G-actin, MRTF translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of proteins involved in cell contractility, motility, and extracellular matrix deposition.[1][2][3][4]
The CCG series of compounds disrupt this signaling cascade, leading to the suppression of pro-fibrotic and pro-metastatic gene expression. While the precise molecular target for all compounds in this series is still under investigation, studies have suggested that they may function by interfering with the nuclear translocation of MRTF.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key analogs of CCG-258208 hydrochloride, providing insights into their potency and cellular effects.
Table 1: In Vitro Potency of CCG Analogs
| Compound | Assay | Cell Line | IC50 Value | Reference |
| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [5] |
| SRE-Luciferase (RhoA/C-activated) | SK-Mel-147 | ~6.4 µM | [6] | |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [6] | |
| Cell Viability (MTT Assay) | WI-38 | 12.0 ± 3.99 µM | [5] | |
| Cell Viability (MTT Assay) | C2C12 | 10.9 ± 3.52 µM | [5] | |
| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [5][7][8] |
| Cell Viability (MTT Assay) | WI-38 | 14.2 ± 2.57 µM | [5] | |
| Cell Viability (MTT Assay) | C2C12 | 12.9 ± 2.84 µM | [5] | |
| CCG-222740 | Cell Viability (MTT Assay) | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [9] |
| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM |
Table 2: In Vivo Efficacy and Dosing of CCG Analogs
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| CCG-203971 | Bleomycin-induced Skin Fibrosis (mice) | Not specified | Suppressed bleomycin-induced skin thickening and collagen deposition. | [6] |
| CCG-232601 | Bleomycin-induced Dermal Fibrosis (mice) | 50 mg/kg, oral gavage, daily for 14 days | Inhibited the development of dermal fibrosis. | [7][10] |
Pharmacokinetics:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of these compounds.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a cornerstone for evaluating the activity of inhibitors of the Rho/MRTF/SRF pathway.
Principle: The assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). Inhibition of the MRTF/SRF pathway results in decreased luciferase expression, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are typically used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of approximately 30,000 cells per well one day prior to transfection.
-
On the day of transfection, cells are co-transfected with an SRE-luciferase reporter plasmid and a constitutively active RhoA plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000). A Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (e.g., CCG-203971, CCG-232601) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[11][12][13][14][15]
-
Bleomycin-Induced Dermal Fibrosis in Mice
This is a widely used in vivo model to assess the anti-fibrotic efficacy of test compounds.
Principle: Subcutaneous injections of bleomycin, an anti-cancer agent, induce a robust inflammatory and fibrotic response in the skin, mimicking aspects of scleroderma.
Detailed Protocol:
-
Animal Model:
-
Female C57BL/6 mice (8 weeks old) are typically used.
-
-
Induction of Fibrosis:
-
Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µL of a 1 mg/mL solution) into a designated area of the back for 21 consecutive days.[16] Control animals receive saline injections.
-
-
Compound Administration:
-
Test compounds are administered daily. For example, CCG-232601 has been administered at 50 mg/kg via oral gavage.[7]
-
-
Assessment of Fibrosis:
-
At the end of the treatment period, mice are euthanized, and skin samples from the treated area are collected.
-
Histological Analysis: Skin sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and dermal thickness.
-
Hydroxyproline Assay: Skin samples are hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a biochemical marker of fibrosis.
-
Gene Expression Analysis: RNA is extracted from the skin tissue, and the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by quantitative real-time PCR.[16][17]
-
Fibroblast-Mediated Collagen Contraction Assay
This in vitro assay measures the ability of fibroblasts to contract a collagen matrix, a key process in tissue remodeling and fibrosis.
Principle: Fibroblasts embedded in a 3D collagen gel exert contractile forces, leading to a reduction in the size of the gel. The extent of contraction can be quantified and is indicative of the contractile phenotype of the cells.
Detailed Protocol:
-
Preparation of Cell-Collagen Mixture:
-
Primary human dermal fibroblasts or other relevant fibroblast cell lines are harvested and resuspended in culture medium at a concentration of 2-5 x 10^6 cells/mL.
-
A cold collagen gel solution is prepared by mixing type I collagen, 5X DMEM, and a neutralization solution on ice.
-
The cell suspension is mixed with the collagen gel solution (typically in a 2:8 ratio).[18][19][20][21]
-
-
Gel Polymerization and Treatment:
-
The cell-collagen mixture is dispensed into 24-well plates (0.5 mL per well) and incubated at 37°C for 1 hour to allow for polymerization.
-
After polymerization, culture medium containing the test compounds at various concentrations is added on top of the gels.
-
-
Initiation and Measurement of Contraction:
-
The gels are incubated for a period (e.g., 48 hours) to allow the cells to spread and establish contractile forces.
-
To initiate contraction, the gels are gently detached from the sides of the well using a sterile spatula.
-
The diameter of the gels is measured at various time points after detachment. The percentage of contraction is calculated relative to the initial gel diameter.[18][19][20][21]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling cascade and its inhibition by CCG compounds.
Experimental Workflow Diagram
Caption: A typical workflow for the SRE-Luciferase reporter assay.
Conclusion
The CCG series of compounds, including CCG-258208 hydrochloride and its analogs, represent a promising class of inhibitors targeting the Rho/MRTF/SRF signaling pathway. The available literature demonstrates their potent in vitro activity in blocking key cellular processes involved in fibrosis and cancer, with newer analogs showing improved pharmacokinetic profiles and in vivo efficacy. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of therapeutic agents. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds and to explore their full therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. The stromal vascular fraction mitigates bleomycin-induced skin fibrosis in mice by modulating vascular lesions and secreting antifibrotic factors at different stages of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Connective tissue growth factor is induced in bleomycin-induced skin scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CCG258208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. The focus of these protocols is on the evaluation of its therapeutic potential in preclinical models of heart failure.
Introduction
This compound is a small molecule inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] In pathological conditions such as heart failure, GRK2 is upregulated, leading to desensitization of β-adrenergic receptors (βARs) and impaired cardiac function. By selectively inhibiting GRK2, CCG258208 aims to restore normal βAR signaling, thereby improving cardiac contractility and mitigating the progression of heart failure.[3] In vivo studies in murine and porcine models of heart failure have demonstrated the promising cardioprotective effects of CCG258208.[3][4]
Mechanism of Action: GRK2 Signaling Pathway in Heart Failure
In a healthy heart, β-adrenergic receptor stimulation by catecholamines activates Gs proteins, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. This cascade results in enhanced cardiac myocyte contractility. However, in heart failure, chronic sympathetic stimulation leads to the upregulation of GRK2. GRK2 phosphorylates the activated βAR, promoting the binding of β-arrestin, which uncouples the receptor from Gs and leads to its internalization. This desensitization blunts the heart's response to sympathetic stimulation. CCG258208 directly inhibits the catalytic activity of GRK2, preventing βAR phosphorylation and subsequent desensitization, thus restoring downstream signaling and improving cardiac function.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy Study Dosing in Murine Models of Heart Failure [4]
| Parameter | Post-Myocardial Infarction Model | Post-Transverse Aortic Constriction Model |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice |
| Induction of Heart Failure | Ligation of Left Anterior Descending Coronary Artery | Transverse Aortic Constriction (TAC) |
| Treatment Start | 2 weeks post-MI | 6 weeks post-TAC |
| Doses | 0.1 mg/kg/day (low) 0.5 mg/kg/day (medium) 2 mg/kg/day (high) | 2 mg/kg/day |
| Administration Route | Not specified | Not specified |
| Treatment Duration | 4 weeks | Not specified |
| Key Findings | Dose-dependent improvement in ejection fraction and fractional shortening.[4] | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis.[3] |
Table 2: Pharmacokinetic Parameters of CCG258208 in Mice
| Parameter | Intraperitoneal (10 mg/kg)[5] | Peroral (20 mg/kg)[4] |
| Animal Model | CD-1 Mice | C57BL/6 Mice |
| Plasma Concentration at 30 min | 2710 nM | Not Reported |
| Plasma Concentration at 1 hr | Not Reported | > IC50 |
| Plasma Concentration at 2 hr | Not Reported | > IC50 |
| Plasma Concentration at 4 hr | Not Reported | > IC50 |
| Plasma Concentration at 7 hr | Maintained above GRK2 IC50 | Maintained above GRK2 IC50 |
| Area Under the Curve (AUC) | 5970 hr*nM | Not Reported |
| Tissue Distribution | Heart, Plasma, Liver (negligible in brain)[3][4] | Heart, Plasma, Liver (negligible in brain)[3][4] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Myocardial Infarction
This protocol describes a typical workflow for evaluating the efficacy of this compound in a post-myocardial infarction (MI) mouse model.
1. Animal Model and Myocardial Infarction Surgery:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Suture the chest and allow the animals to recover.
2. Post-Operative Care and Recovery:
-
Provide appropriate post-operative analgesia.
-
Allow a 2-week recovery period for the infarct to stabilize and heart failure to develop.[3][4]
3. Baseline Assessment and Randomization:
-
Perform baseline echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).[4]
-
Exclude animals that do not meet the criteria for heart failure.
-
Randomly assign the remaining animals to treatment groups (e.g., vehicle control, low-dose CCG258208, medium-dose CCG258208, high-dose CCG258208).
4. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for the chosen administration route (e.g., intraperitoneal or peroral). A suggested formulation for in vivo use is a solution in DMSO, PEG300, Tween-80, and saline.
-
Administer the assigned treatment daily for the duration of the study (e.g., 4 weeks).[4]
5. Monitoring:
-
Monitor the animals daily for any signs of distress or adverse effects.
-
Record body weight regularly.
6. Endpoint Analysis:
-
At the end of the treatment period, perform final echocardiography to assess changes in cardiac function.
-
Euthanize the animals and collect hearts and other relevant tissues.
-
Perform histological analysis on heart sections to assess cardiac remodeling, including infarct size, fibrosis (e.g., Masson's trichrome staining), and cardiomyocyte hypertrophy (e.g., wheat germ agglutinin staining).[6][7]
Pharmacokinetic Study Protocol
1. Animals and Dosing:
-
Use adult CD-1 or C57BL/6 mice.
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg intraperitoneally or 20 mg/kg perorally).[4][5]
2. Sample Collection:
-
At predetermined time points (e.g., 30 minutes, 1, 2, 4, 7 hours) post-administration, collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.[4]
-
Euthanize the animals and collect relevant tissues (e.g., heart, liver, brain).
3. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize tissue samples.
-
Analyze the concentration of CCG258208 in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[4]
4. Data Analysis:
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for heart failure in preclinical models. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this and similar GRK2 inhibitors. Adherence to standardized procedures for animal model creation, drug administration, and endpoint analysis is crucial for obtaining reproducible and translatable results.
References
- 1. mdpi.com [mdpi.com]
- 2. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterization of Myocardial Inflammation, Repair, and Remodeling in a Mouse Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG258208 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in mouse models of heart failure. The following protocols are based on established preclinical studies and are intended to guide researchers in the design and execution of their experiments.
Overview of this compound
This compound is a derivative of paroxetine with significantly higher potency and selectivity for GRK2.[1] In the context of heart failure, elevated GRK2 levels desensitize β-adrenergic receptors (β-ARs), impairing cardiac contractility. By inhibiting GRK2, CCG258208 aims to restore β-AR signaling, thereby improving cardiac function.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the dosing and administration of this compound in mice.
Table 1: Dosing Regimens for Efficacy Studies in Mouse Models of Heart Failure
| Mouse Model | Strain | Administration Route | Dosing Regimen | Treatment Duration | Key Findings |
| Post-Myocardial Infarction (MI) | C57BL/6 | Peroral | 0.1, 0.5, and 2 mg/kg/day | 4 weeks | Dose-dependent improvement in left ventricular contractile function.[1] |
| Post-Transverse Aortic Constriction (TAC) | C57BL/6 | Peroral | 2 mg/kg/day | Not specified | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis.[2] |
Table 2: Pharmacokinetic Parameters of CCG258208 in Mice
| Strain | Administration Route | Dose | Key Findings |
| CD-1 | Intraperitoneal | 10 mg/kg | Plasma levels exceeded the GRK2 IC50 for seven hours.[2] |
| C57BL/6 | Peroral | 20 mg/kg | Concentrations remained above the half-maximal inhibitory concentration in plasma, heart, and liver for up to 3 hours; negligible brain penetration.[1] |
| C57BL/6 | Intraperitoneal | 20 mg/kg | Negligible brain penetration.[1] |
Signaling Pathway
Caption: GRK2-mediated desensitization of β-adrenergic receptor signaling in heart failure and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Formulation
-
For Intraperitoneal (IP) Injection:
-
Prepare a vehicle solution consisting of 20% (v/v) Dimethyl sulfoxide (DMSO), 50% (v/v) Polyethylene glycol-400 (PEG400), and 30% (v/v) Phosphate-buffered saline (PBS).
-
Dissolve this compound in the vehicle to achieve the desired final concentration for injection.
-
-
For Peroral (PO) Administration:
-
The specific vehicle for peroral administration has not been detailed in the reviewed literature. Researchers should consider standard oral gavage vehicles appropriate for the physicochemical properties of this compound.
-
Pharmacokinetic Studies in Mice
-
Animal Model: Female C57BL/6 or CD-1 mice (8-12 weeks old, ~20 g body weight).[1]
-
Administration:
-
Sample Collection:
-
Sample Analysis: Analyze the concentration of CCG258208 in plasma and tissue homogenates using liquid chromatography/mass spectrometry (LC/MS).[1]
Caption: Experimental workflow for pharmacokinetic studies of CCG258208 in mice.
Efficacy Studies in Mouse Models of Heart Failure
4.3.1. Post-Myocardial Infarction (MI) Model
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
Close the chest and allow the animal to recover.
-
-
Treatment Protocol:
-
Efficacy Evaluation:
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline (pre-treatment) and at the end of the study.
-
At the end of the study, sacrifice the animals and perform histological analysis to assess infarct size, cardiac hypertrophy, and fibrosis.
-
4.3.2. Post-Transverse Aortic Constriction (TAC) Model
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a suprasternal incision to expose the aortic arch.
-
Place a ligature around the aorta between the innominate and left common carotid arteries.
-
Tie the ligature around a blunted needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta.
-
Remove the needle to create a defined constriction.
-
Close the incision and allow the animal to recover.
-
-
Treatment Protocol:
-
Administer this compound (2 mg/kg/day) or vehicle perorally.[1] The timing of treatment initiation post-TAC should be defined based on the study objectives (e.g., prevention or reversal of hypertrophy).
-
-
Efficacy Evaluation:
-
Monitor cardiac function by echocardiography.
-
At the study endpoint, assess cardiac hypertrophy (heart weight to body weight ratio) and fibrosis (histological analysis).
-
Caption: General experimental workflow for efficacy studies in mouse models of heart failure.
Safety and Toxicology
In the reported studies, no noticeable adverse effects were observed after 4 weeks of treatment in mice.[2] this compound exhibits low penetration across the blood-brain barrier, which is a desirable property to avoid potential central nervous system side effects.[1] However, long-term toxicity profiles have not been fully established. Researchers should conduct appropriate safety monitoring during their studies.
References
Application Notes and Protocols for CCG258208 Hydrochloride in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Upregulation of GRK2 is a significant contributor to the pathogenesis of heart failure (HF), where it mediates the desensitization of β-adrenergic receptors (βARs), leading to diminished cardiac contractility and adverse remodeling.[3][4] CCG258208, a derivative of paroxetine, demonstrates high selectivity and potency for GRK2, making it a promising therapeutic agent for heart failure.[5][6] Preclinical studies in various animal models of heart failure have shown that CCG258208 can preserve cardiac function, reduce pathological remodeling, and enhance inotropic responses.[3][5][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical heart failure research, including its mechanism of action, key experimental findings, and detailed protocols for its application in relevant animal models.
Mechanism of Action
In heart failure, chronic stimulation of the sympathetic nervous system leads to increased levels and activity of GRK2 in cardiomyocytes.[8] GRK2 phosphorylates agonist-occupied βARs, promoting the binding of β-arrestin, which uncouples the receptor from its G protein and leads to receptor desensitization and internalization.[9] This blunts the heart's ability to respond to catecholamines, resulting in a progressive decline in cardiac function.
CCG258208 selectively inhibits the catalytic activity of GRK2, preventing the phosphorylation of βARs.[4] This action preserves βAR signaling, leading to improved cardiac contractility and function.[3] By inhibiting GRK2, CCG258208 helps to resensitize the heart to adrenergic stimulation, a key therapeutic goal in heart failure treatment.[3]
Data Presentation
In Vitro Activity of CCG258208
| Parameter | Value | Reference |
| Target | G protein-coupled receptor kinase 2 (GRK2) | [1] |
| IC50 | 30 nM | [1][2] |
| Selectivity | >230-fold over GRK5, >2500-fold over GRK1 | [1][2] |
Preclinical Efficacy of CCG258208 in Heart Failure Models
Post-Myocardial Infarction (MI) Mouse Model
| Parameter | Vehicle | CCG258208 (0.1 mg/kg) | CCG258208 (0.5 mg/kg) | CCG258208 (2 mg/kg) | Paroxetine | Reference |
| Ejection Fraction (%) | Decreased | No significant effect | Improved | Significantly Improved | Significantly Improved | [7] |
| Fractional Shortening (%) | Decreased | No significant effect | Improved | Significantly Improved | Significantly Improved | [7] |
| Heart Weight/Body Weight Ratio | Increased | - | - | Significantly Lower | - | [7] |
| Fibrosis | Extensive | - | - | Markedly Lower | - | [7] |
| LV Dilation | Significant | - | - | Markedly Lower | - | [7] |
Pressure Overload (Transverse Aortic Constriction - TAC) Mouse Model
| Parameter | Vehicle/Control | CCG258208 (2 mg/kg) | Reference |
| Heart Size | Increased | Significantly Smaller | [7] |
| Heart Weight/Body Weight Ratio | Increased | Lower | [7] |
| LV Diameter at Systole | Increased | Smaller | [7] |
| Cardiomyocyte Size | Increased | Smaller | [7] |
Myocardial Infarction-Induced Heart Failure Swine Model
| Parameter | Pre-treatment | Post-CCG258208 Treatment | Reference |
| Dobutamine Inotropic Response | Blunted | Enhanced | [3][5][7] |
Experimental Protocols
Murine Model of Myocardial Infarction
This protocol describes the induction of myocardial infarction in mice, followed by treatment with this compound to assess its therapeutic efficacy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Echocardiography system
Protocol:
-
Induction of Myocardial Infarction:
-
Anesthetize the mouse using isoflurane.
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale area in the left ventricle.
-
Close the chest, and allow the animal to recover.
-
-
Post-Surgical Care:
-
Provide appropriate analgesia and monitor the animal's recovery.
-
-
Treatment Protocol:
-
Assessment of Cardiac Function:
-
Perform serial echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular dimensions.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and perform Masson's trichrome staining to assess fibrosis and wheat germ agglutinin staining to measure cardiomyocyte size.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 7. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
- 8. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing CCG258208 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of CCG258208 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), and proper preparation of stock solutions is crucial for accurate and reproducible experimental results.[1][2] This guide includes key chemical data, a step-by-step experimental protocol, and recommendations for long-term storage to maintain compound integrity.
Chemical and Physical Data
Proper stock solution preparation begins with accurate information regarding the compound's properties. The following table summarizes the key data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| Synonyms | GRK2-IN-1 hydrochloride | [1][3] |
| Molecular Formula | C₂₄H₂₆ClFN₄O₄ | [3][4] |
| Molecular Weight | 488.94 g/mol | [3][4] |
| Max Solubility in DMSO | 250 mg/mL (approx. 511.31 mM) | [1][3][4][5] |
| Purity | >98% | [3][4] |
| Storage (Solid Powder) | -20°C for up to 3 years | [6][7] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [1][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted for working solutions.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous or newly-opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Sterile polypropylene microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Compound Equilibration and Handling:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[6]
-
-
Calculation of Required DMSO Volume:
-
The fundamental formula to determine the required solvent volume is: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of this compound to make a 10 mM stock:
-
Mass = 1 mg = 0.001 g
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Molecular Weight = 488.94 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 488.94 g/mol ) = 0.00020452 L
-
Volume (μL) = 204.52 μL
-
-
A quick reference for preparing common stock concentrations is provided in the table below.[9]
-
| Desired Stock Concentration | Volume of DMSO to Add per 1 mg of Compound |
| 1 mM | 2045.24 µL |
| 5 mM | 409.05 µL |
| 10 mM | 204.52 µL |
| 50 mM | 40.91 µL |
-
Dissolution:
-
Using a calibrated micropipette, carefully add the calculated volume of fresh DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[1][5] Gentle warming (up to 37°C) can also be applied if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed cryovials or microcentrifuge tubes.[8]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
For short-term storage (up to 1 month), store aliquots at -20°C.[1][8]
-
For long-term storage (up to 6 months), store aliquots at -80°C.[1][8]
-
Important Considerations:
-
DMSO Hygroscopy: DMSO is highly hygroscopic (readily absorbs moisture from the air).[1][5] Always use newly opened or anhydrous DMSO to prevent compound precipitation and degradation.
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%, ideally ≤0.1%) to avoid cellular toxicity.[6][8] Always include a vehicle control (DMSO at the same final concentration) in your experiments.
-
Precipitation in Aqueous Media: If the DMSO stock is added too quickly to an aqueous buffer or media, the compound may precipitate. To avoid this, dilute the stock solution in your final buffer by adding it dropwise while vortexing or mixing.
Visualized Workflows and Pathways
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified this compound Mechanism of Action
Caption: this compound inhibits GRK2-mediated receptor desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemexpress.cn [chemexpress.cn]
- 4. CCG258208 (hydrochloride) [] | ナミキ商事株式会社 [namiki-s.co.jp]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. CCG258208 | GRK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
CCG258208 Hydrochloride: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the effective use of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This guide focuses on the solubility of this compound in various solvents, offering detailed methodologies for its preparation and use in experimental settings.
Summary of Physicochemical Properties
This compound is the salt form of CCG258208, which generally offers enhanced water solubility and stability compared to its free base form.[1][2] It is a white to off-white solid.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes this quantitative data for easy comparison. It is important to note that the use of sonication is recommended to facilitate dissolution.[3][4][5]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 250 | 511.31 | Ultrasonic assistance recommended. Use of newly opened, non-hygroscopic DMSO is crucial as moisture can impact solubility.[3][4][5] |
| Water | 50 | 102.26 | Ultrasonic assistance recommended.[3][4][5] |
| PBS | 50 | 102.26 | Ultrasonic assistance recommended.[4][5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous (newly opened) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 250 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
Protocol 2: Preparation of Aqueous Stock Solution in PBS
This protocol describes the preparation of an aqueous stock solution of this compound in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of PBS to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture thoroughly for 2-3 minutes.
-
Sonicate the solution in an ultrasonic water bath until the compound is fully dissolved, resulting in a clear solution.[4][5]
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Use the freshly prepared solution immediately or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
In Vivo Formulation Protocols
For animal studies, this compound can be formulated in various vehicles to achieve a clear solution suitable for administration. The following are examples of such formulations, each yielding a clear solution of at least 2.08 mg/mL.[3]
Protocol 3.1: Formulation with PEG300 and Tween-80
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix completely.
Protocol 3.2: Formulation with SBE-β-CD
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutyl ether β-cyclodextrin) in saline.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix until a clear solution is formed.
Protocol 3.3: Formulation in Corn Oil
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. Note that for continuous dosing periods exceeding half a month, this formulation should be used with caution.[3]
Visualized Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of GRK2-mediated GPCR desensitization by CCG258208.
References
Application Notes and Protocols for CCG258208 Hydrochloride in Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in cardiomyocyte contractility assays. This document outlines the mechanism of action, provides detailed experimental protocols, presents key data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of GRK2 with high selectivity.[1][2][3] In the context of heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptor (βAR) signaling, leading to diminished cardiac contractility.[4][5][6] By inhibiting GRK2, CCG258208 has been shown to restore βAR sensitivity and improve cardiomyocyte contractile function, making it a valuable tool for cardiovascular research and drug development.[1][4][7] Studies have demonstrated its efficacy in improving cardiac function in animal models of heart failure.[7][8]
Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of GRK2.[7] This prevents the phosphorylation of agonist-occupied β-adrenergic receptors by GRK2, a key step in their desensitization and subsequent internalization.[5] By blocking this process, CCG258208 restores the responsiveness of cardiomyocytes to catecholamines, leading to enhanced contractility.[1][4]
Signaling Pathway of CCG258208 in Cardiomyocytes
Caption: Signaling pathway of CCG258208 in restoring cardiomyocyte contractility.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
| Parameter | Value | Species/System | Reference |
| GRK2 IC₅₀ | 30 nM | In vitro kinase assay | [1][2] |
| GRK5 IC₅₀ | 7.09 µM | In vitro kinase assay | [1][2] |
| GRK1 IC₅₀ | 87.3 µM | In vitro kinase assay | [1][2] |
| Effective Concentration | 0.1 µM - 1 µM | Mouse cardiomyocytes | [1] |
| Experimental Model | Key Findings | Reference |
| Mouse Cardiomyocytes (in vitro) | Significant improvement in βAR-stimulated contractility at concentrations as low as 0.1 µM.[1][7] | [1][7] |
| Post-Myocardial Infarction (MI) Mouse Model (in vivo) | Dose-dependent improvement in left ventricular contractile function (ejection fraction and fractional shortening).[7] | [7] |
| Transverse Aortic Constriction (TAC) Mouse Model (in vivo) | Attenuation of adverse remodeling and improvement in contractile function.[7] | [7] |
| Chronic Post-MI Mini-Swine Model (in vivo) | Enhanced inotropic response to dobutamine.[7] | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound has specific solubility characteristics. Prepare fresh solutions and use them promptly.
-
Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. For example, for a 10 mM stock, dissolve 4.9 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Isolation of Adult Mouse Cardiomyocytes
This protocol is based on established methods of retrograde collagenase perfusion.[9][10][11]
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane or injectable anesthetic)
-
Heparin
-
Langendorff perfusion system
-
Perfusion Buffer (Calcium-free)
-
Digestion Buffer (Perfusion buffer with collagenase type II)
-
Stop Buffer (Perfusion buffer with fetal bovine serum)
-
Calcium-tolerant solutions with incremental calcium concentrations
Procedure:
-
Anesthetize the mouse and administer heparin to prevent blood clotting.
-
Excise the heart and immediately cannulate the aorta onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Perfusion Buffer to clear the heart of blood.
-
Switch to Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in Stop Buffer to release the cardiomyocytes.
-
Filter the cell suspension to remove large tissue debris.
-
Gradually reintroduce calcium to the cardiomyocytes by sequential washing with calcium-tolerant solutions of increasing concentrations to obtain calcium-tolerant, rod-shaped myocytes.[11]
Protocol 2: Cardiomyocyte Contractility Assay
Materials:
-
Isolated adult mouse cardiomyocytes
-
Culture dishes coated with laminin
-
Cardiomyocyte culture medium
-
This compound working solutions
-
β-adrenergic agonist (e.g., Isoproterenol)
-
IonOptix system or a similar video-based contractility measurement system[10]
-
Microscope with a camera for image acquisition
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.
-
Incubate the cells with the desired concentration of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for a predetermined time (e.g., 10-30 minutes).[1]
-
Place the culture dish on the stage of the microscope equipped with a contractility measurement system.
-
Select a single, rod-shaped, and visibly contracting cardiomyocyte for analysis.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).
-
Stimulate the cardiomyocytes with a β-adrenergic agonist like isoproterenol to assess the effect of CCG258208 on agonist-induced contractility.
-
Record the changes in contractility parameters following agonist stimulation.
-
Repeat the measurements for a sufficient number of cells in each experimental group.
-
Analyze the data to determine the effects of this compound on cardiomyocyte contractility.
Experimental Workflow for Cardiomyocyte Contractility Assay
Caption: Workflow for assessing the effect of CCG258208 on cardiomyocyte contractility.
Data Interpretation and Troubleshooting
-
Expected Outcome: Treatment with this compound is expected to enhance β-adrenergic agonist-stimulated cardiomyocyte contractility. This may be observed as an increase in the amplitude of cell shortening and a faster rate of contraction and relaxation.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent. A positive control, such as a known inotropic agent, can also be beneficial.
-
Cell Health: The quality of the isolated cardiomyocytes is critical for reliable results. Ensure a high percentage of rod-shaped, calcium-tolerant cells with clear striations.
-
System Suitability: Familiarize yourself with the contractility measurement system to ensure accurate data acquisition and analysis.
By following these protocols and considering the provided information, researchers can effectively utilize this compound to investigate its effects on cardiomyocyte contractility and its potential as a therapeutic agent for heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. G Protein-Coupled Receptor Kinase 2 Ablation in Cardiac Myocytes Before or After Myocardial Infarction Prevents Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG258208 Hydrochloride in Beta-Adrenergic Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), including the beta-adrenergic receptors (β-ARs) that are crucial for regulating cardiac function.[4] In pathological conditions such as heart failure, GRK2 is upregulated, leading to β-AR desensitization, diminished cardiac inotropic reserve, and disease progression.[4] CCG258208, developed from a paroxetine scaffold, offers a powerful tool for studying the intricate mechanisms of β-AR signaling and for the preclinical evaluation of GRK2 inhibition as a therapeutic strategy for heart failure.[3][5][6] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental models to investigate its effects on β-AR signaling and function.
Mechanism of Action
This compound selectively binds to the active site of GRK2, preventing the phosphorylation of agonist-bound β-ARs. This inhibition of GRK2-mediated phosphorylation forestalls the recruitment of β-arrestin, thereby blocking receptor desensitization and internalization. The sustained signaling from the β-ARs leads to an enhanced downstream cascade, including the activation of adenylyl cyclase, increased production of cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). This ultimately results in improved cardiac myocyte contractility and function.
Figure 1: Mechanism of CCG258208 in β-AR Signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CCG258208
| Target | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1][2][3] |
| GRK5 | 7.09 µM | >230-fold | [1][2][3] |
| GRK1 | 87.3 µM | >2500-fold | [1][2][3] |
| PKA | >10 µM | >333-fold | [7] |
| ROCK1 | >10 µM | >333-fold | [7] |
Table 2: In Vivo and Cellular Effects of CCG258208
| Experimental Model | Treatment | Key Finding | Reference |
| Mouse Cardiomyocytes | 0.1 µM CCG258208 for 10 min | Significant increase in β-AR-stimulated contractility. | [1][2] |
| AC16 Human Cardiomyocyte Cell Line | 0.1 µM CCG258208 | Increased cAMP levels comparable to 1 µM paroxetine. | [5][8] |
| Mouse Model of Myocardial Infarction | 10 mg/kg CCG258208 (IP injection) | Plasma levels exceeded the GRK2 IC50 for over 7 hours. | [1][2] |
| Swine Model of Ischemic Heart Failure | Acute administration of CCG258208 | Enhanced inotropic response to the β-AR agonist dobutamine. | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Contractility Assay
This protocol is designed to assess the effect of CCG258208 on the contractility of isolated adult mouse cardiomyocytes.
Materials:
-
This compound
-
Isolated adult mouse ventricular myocytes
-
Myocyte pacing and contractility measurement system (e.g., IonOptix)
-
Tyrode's buffer (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Isoproterenol (β-AR agonist)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from adult mice using established enzymatic digestion protocols. Allow the cells to stabilize in Tyrode's buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in Tyrode's buffer to final concentrations (e.g., 0.1, 0.5, and 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Baseline Measurement: Place the myocytes on the stage of an inverted microscope equipped with a video-based edge-detection system for sarcomere length measurement. Pace the cells at a physiological frequency (e.g., 1 Hz). Record baseline sarcomere shortening and relengthening parameters.
-
CCG258208 Incubation: Perfuse the cells with Tyrode's buffer containing the desired concentration of CCG258208 or vehicle (DMSO) for 10 minutes.
-
β-Adrenergic Stimulation: While continuing to perfuse with the CCG258208 or vehicle solution, introduce a sub-maximal concentration of isoproterenol (e.g., 10 nM) to stimulate the β-ARs.
-
Data Acquisition: Record the changes in cardiomyocyte contractility, including the amplitude of sarcomere shortening, and the rates of contraction and relaxation.
-
Data Analysis: Quantify the contractile parameters and compare the isoproterenol response in the presence and absence of CCG258208.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using CCG258208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2)[1][2]. GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process that is often dysregulated in various diseases, including heart failure[3]. By inhibiting GRK2, CCG258208 can prevent the phosphorylation of activated GPCRs, thereby blocking their internalization and subsequent desensitization[3]. This activity makes CCG258208 a valuable tool for studying GPCR signaling and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to assess its effects on cellular functions such as contractility, receptor internalization, viability, and migration.
Mechanism of Action
This compound selectively binds to the catalytic domain of GRK2, preventing the phosphorylation of agonist-bound GPCRs. This inhibition of phosphorylation blocks the recruitment of β-arrestin, a key step in receptor desensitization and internalization[3]. The sustained signaling of GPCRs can have significant downstream effects on various cellular pathways. Notably, GRK2 has been identified as a RhoA-activated scaffold protein for the ERK MAP kinase cascade, suggesting that inhibition of GRK2 by CCG258208 could also modulate RhoA-mediated signaling pathways[1][4].
Data Presentation
The following table summarizes the in vitro inhibitory activity of CCG258208.
| Target | IC50 | Selectivity | Reference |
| GRK2 | 30 nM | - | [1][2] |
| GRK5 | 7.09 µM | 236-fold vs GRK2 | [1][2] |
| GRK1 | 87.3 µM | >2900-fold vs GRK2 | [1][2] |
Experimental Protocols
Protocol 1: Cardiomyocyte Contractility Assay
This assay evaluates the effect of CCG258208 on the contractility of isolated cardiomyocytes. Inhibition of GRK2 is expected to enhance myocyte contractility in response to β-adrenergic stimulation.
Materials:
-
Isolated adult cardiomyocytes (e.g., from mouse or rat)
-
This compound
-
Culture medium (e.g., MEM)
-
Isoproterenol (β-adrenergic agonist)
-
Microscope with a high-speed camera for recording cell shortening[5][6]
-
IonOptix or similar contractility measurement system
Procedure:
-
Cell Preparation: Isolate adult ventricular myocytes using established enzymatic digestion protocols. Allow the cells to stabilize in culture medium for at least 1 hour before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 10 µM.
-
Treatment:
-
Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the microscope stage.
-
Perfuse the cells with culture medium and record baseline contractility.
-
Perfuse the cells with medium containing different concentrations of this compound for 10 minutes.
-
Following inhibitor treatment, stimulate the cells with an EC50 concentration of isoproterenol.
-
-
Data Acquisition:
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record movies of contracting myocytes using a high-speed camera.
-
-
Data Analysis:
-
Analyze the recorded movies using a contractility analysis software (e.g., IonWizard).
-
Measure parameters such as peak shortening (percentage of cell length), maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).
-
Compare the contractility parameters of CCG258208-treated cells to vehicle-treated controls.
-
Protocol 2: µ-Opioid Receptor (MOR) Internalization Assay
This assay measures the ability of CCG258208 to inhibit agonist-induced internalization of the µ-opioid receptor, a classic example of a GPCR that undergoes GRK2-mediated desensitization.
Materials:
-
HEK293 or U2OS cells stably expressing a tagged MOR (e.g., FLAG-tag or fluorescent protein-tagged)
-
This compound
-
DAMGO (a selective MOR agonist)
-
Naloxone (an opioid antagonist)
-
Flow cytometer or fluorescence microscope
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody (if applicable)
Procedure:
-
Cell Seeding: Seed the MOR-expressing cells into 24-well plates (for flow cytometry) or onto glass coverslips in 12-well plates (for microscopy) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in serum-free medium to the desired final concentrations (e.g., 1-50 µM).
-
Treatment:
-
Pre-incubate the cells with this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add DAMGO (e.g., 10 µM) to induce receptor internalization and incubate for an additional 30-60 minutes at 37°C.
-
Include a control group treated with DAMGO and Naloxone (e.g., 100 µM) to block receptor activation.
-
-
Quantification of Surface Receptors (Flow Cytometry):
-
Place the plate on ice to stop internalization.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with a primary antibody against the extracellular tag for 1 hour on ice.
-
Wash the cells and stain with a fluorescently labeled secondary antibody for 30 minutes on ice.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in mean fluorescence intensity compared to the untreated control indicates receptor internalization.
-
-
Visualization of Receptor Internalization (Fluorescence Microscopy):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
If not using a fluorescently tagged receptor, permeabilize the cells and perform immunofluorescence staining for the receptor.
-
Mount the coverslips and visualize the subcellular localization of the receptors using a fluorescence or confocal microscope. Internalization is observed as a shift from plasma membrane to intracellular vesicles.
-
Protocol 3: Cell Viability (MTT) Assay
This assay determines the effect of CCG258208 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Calculate the IC50 value if a dose-dependent effect is observed.
-
Protocol 4: Cell Migration (Wound Healing) Assay
This assay assesses the effect of CCG258208 on the collective migration of a cell monolayer.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
6- or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Alternatively, use a wound-healing insert to create a uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing different concentrations of this compound or vehicle.
-
-
Image Acquisition:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rate of CCG258208-treated cells to the vehicle control.
-
Protocol 5: Cell Invasion (Transwell) Assay
This assay evaluates the ability of CCG258208 to inhibit the invasion of cancer cells through an extracellular matrix barrier.
Materials:
-
Invasive cancer cell line (e.g., HT1080)
-
This compound
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Matrigel or another basement membrane extract
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel in cold, serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Preparation:
-
Serum-starve the cells for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle.
-
-
Assay Setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Matrigel-coated inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Fixation and Staining:
-
Remove the medium from the upper chamber and gently remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invading cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each condition.
-
Express the invasion as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.
Caption: GRK2 as a RhoA-activated scaffold in the ERK MAP kinase pathway.
Caption: Workflow for the wound healing cell migration assay.
References
- 1. G protein-coupled receptor kinase 2 (GRK2) is a Rho-activated scaffold protein for the ERK MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 3. GRK2 in Cardiovascular Disease and its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of CCG258208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[3][4] CCG258208, a derivative of paroxetine, demonstrates high selectivity for GRK2 over other kinases, offering a valuable tool for studying the role of GRK2 in various physiological and pathological processes, particularly in cardiac function.[1][2][3] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in murine models, along with relevant data on its biological activity and pharmacokinetics.
Mechanism of Action
CCG258208 functions by binding to the active site of GRK2, thereby preventing the phosphorylation of agonist-occupied GPCRs, such as β-adrenergic receptors (β-ARs).[3] This inhibition of GRK2-mediated phosphorylation leads to a resensitization of the receptors, enhancing downstream signaling pathways.[5] In the context of heart failure, where β-AR signaling is often desensitized, inhibition of GRK2 by CCG258208 can restore cardiac contractility and improve overall heart function.[3][5]
Caption: Signaling pathway of CCG258208 in inhibiting GRK2.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of CCG258208.
Table 1: In Vitro Inhibitory Activity of CCG258208
| Target | IC₅₀ (nM) | Selectivity vs. GRK5 | Selectivity vs. GRK1 |
| GRK2 | 30 | ~230-fold | >2500-fold |
| GRK5 | 7090 | - | - |
| GRK1 | 87300 | - | - |
| Data sourced from MedChemExpress.[1] |
Table 2: Pharmacokinetic Profile of CCG258208 in Mice (10 mg/kg, IP)
| Time Point | Plasma Concentration (nM) |
| 30 min | 2710 |
| 2 hours | Not Reported |
| 4 hours | Not Reported |
| 7 hours | > IC₅₀ for GRK2 |
| Data based on studies in CD-1 mice.[6] A single 10 mg/kg IP injection in CD-1 mice resulted in plasma drug levels exceeding the GRK2 IC₅₀ for at least seven hours.[1][6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
The solubility of this compound is a critical factor for in vivo studies. The hydrochloride salt form generally has better water solubility and stability.[2][7][8] Below are three recommended vehicle formulations. It is crucial to prepare fresh solutions daily for injections.
Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution.
-
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained. Sonication may be used to aid dissolution.[1]
-
Vehicle Formulation 2: DMSO/SBE-β-CD in Saline
This formulation utilizes a cyclodextrin to enhance solubility.
-
Components:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution. Mix thoroughly until the compound is fully dissolved.[1]
-
Vehicle Formulation 3: DMSO/Corn Oil
This formulation is an option for longer-term studies, though careful consideration is advised if the dosing period exceeds two weeks.[1]
-
Components:
-
10% DMSO
-
90% Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly.[1]
-
Intraperitoneal Injection Protocol in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection to mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Caption: Workflow for intraperitoneal injection of CCG258208.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Dosage Calculation:
-
Weigh the mouse to determine the precise body weight.
-
Calculate the required dose based on the experimental design. Reported dosages in mice range from 0.1 mg/kg/day to 2 mg/kg/day for chronic studies and up to 10 mg/kg for single-dose pharmacokinetic studies.[2][3]
-
Calculate the injection volume based on the concentration of the prepared solution and the mouse's body weight. A typical injection volume for mice is 5-10 mL/kg.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the CCG258208 solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
-
-
In Vivo Study Designs
Acute Pharmacokinetic Studies:
-
Animal Model: CD-1 mice[1]
-
Endpoint: Plasma samples are collected at various time points (e.g., 30 minutes, 2, 4, and 7 hours) to determine the drug concentration and pharmacokinetic profile.[6]
Chronic Efficacy Studies (e.g., in Heart Failure Models):
-
Animal Model: C57BL/6 mice are commonly used for models of heart failure, such as post-myocardial infarction (MI) or transverse aortic constriction (TAC).[3]
-
Dosage:
-
Endpoints: Cardiac function (e.g., ejection fraction, fractional shortening measured by echocardiography), pathological remodeling, and infarct size are assessed.[3][5]
Safety and Toxicology
Pharmacokinetic analysis in mice has shown that CCG258208 distributes to the plasma, heart, and liver, but not the brain, which is a desirable property for avoiding potential central nervous system side effects associated with its parent compound, paroxetine.[5][9] Multiorgan toxicity profiling has indicated a good overall safety profile.[3] However, long-term toxicity studies are still needed to fully establish the safety of chronic administration.[5]
Disclaimer: This document is intended for research purposes only. The protocols and data presented are based on published literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CCG258208 Hydrochloride for Kinase Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Developed from a paroxetine-based scaffold, this small molecule demonstrates significant potential as a tool for studying GRK2-mediated signaling pathways and for screening compound libraries to identify novel kinase inhibitors.[4] Its high selectivity makes it particularly valuable for dissecting the specific roles of GRK2 in complex biological systems, such as in cardiovascular function and disease, where GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling.[1][4][5] These application notes provide detailed protocols for utilizing this compound as a reference compound in kinase activity screening assays.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary target, GRK2, and a panel of other kinases to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating its potent and selective inhibition of GRK2.
| Kinase | IC50 | Selectivity (fold vs. GRK2) |
| GRK2 | 30 nM | - |
| GRK5 | 7.09 µM | ~236-fold |
| GRK1 | 87.3 µM | ~2910-fold |
| PKA | >10 µM | >333-fold |
| ROCK1 | >10 µM | >333-fold |
Table 1: Inhibitory Potency and Selectivity of this compound.[1][6]
Signaling Pathway
GRK2 plays a pivotal role in the homologous desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. GRK2 is then recruited to the plasma membrane where it phosphorylates the activated GPCR. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from G proteins, thereby attenuating downstream signaling, and initiating receptor internalization.
Experimental Protocols
The following protocols describe how to use this compound as a positive control for inhibition in a typical in vitro kinase activity screening assay for GRK2. These protocols can be adapted for various assay formats, such as radiometric, fluorescence, or luminescence-based methods.
Protocol 1: In Vitro Radiometric Kinase Assay ([33P]-ATP)
This protocol outlines a radiometric assay to measure the phosphorylation of a substrate by GRK2 and the inhibitory effect of this compound.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 peptide substrate (e.g., Casein or a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-33P]ATP
-
10 mM ATP solution
-
Phosphocellulose P81 filter paper
-
1% Phosphoric acid solution
-
Scintillation counter
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM) for IC50 determination. Include a DMSO-only control (vehicle).
-
Assay Plate Setup:
-
Add 5 µL of serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the GRK2 enzyme and substrate in kinase assay buffer to each well. The final concentrations should be optimized for the specific assay (e.g., 20-50 ng/well of GRK2 and 0.2 mg/mL of casein).
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare the ATP reaction mixture by diluting [γ-33P]ATP in a 10 mM ATP solution to the desired specific activity.
-
Initiate the kinase reaction by adding 10 µL of the [γ-33P]ATP mixture to each well. The final ATP concentration should be at or near the Km for GRK2.
-
-
Incubation: Incubate the plate for 20-40 minutes at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a phosphocellulose P81 filter paper strip.
-
Wash the filter paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay
This protocol describes a commercially available ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
ATP
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound as described in Protocol 1. Prepare the GRK2 enzyme and substrate in kinase assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of serially diluted this compound or vehicle control to the wells of a white, opaque assay plate.
-
Add 2.5 µL of the GRK2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the substrate and ATP to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening kinase inhibitors using this compound as a control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CCG258208 Hydrochloride In Vivo Studies
This technical support center provides guidance for researchers and scientists encountering solubility challenges with CCG258208 hydrochloride in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vivo research?
A1: this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function.[1][2] It is investigated for its therapeutic potential in heart failure.[1][2][3][4][5] For in vivo studies, achieving adequate solubility is crucial for accurate dosing and ensuring sufficient bioavailability to reach the target tissue and exert its pharmacological effect. Poor solubility can lead to inaccurate and unreliable preclinical data.[6][7][8][9]
Q2: What are the known solubility properties of this compound?
A2: this compound is a white to off-white solid.[1] Its solubility in standard solvents has been determined, and it is known to have limited aqueous solubility, which can pose a challenge for formulating doses for animal studies.[1][10][11] The hydrochloride salt form is generally used to improve aqueous solubility and stability compared to the free base.[2][12]
Q3: What are some common reasons for variability in solubility results?
A3: Several factors can influence the solubility of this compound:
-
Solvent Quality: The purity and water content of solvents like DMSO can significantly impact solubility. It is recommended to use newly opened, high-purity solvents.[1]
-
Temperature: Solubility is often temperature-dependent. Ensure consistent temperature during preparation and administration.
-
pH of the Solution: The pH of the formulation can affect the ionization state of the compound, thereby influencing its solubility.[7][13]
-
Physical Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having distinct solubility characteristics.[6][9]
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound in aqueous solutions for my in vivo experiment.
Solution: Simple aqueous solutions are often insufficient for dissolving lipophilic compounds like this compound. The following strategies can be employed to enhance solubility.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Observations | Reference |
| Water | 50 mg/mL (102.26 mM) | Requires sonication | [1][10][11] |
| DMSO | 250 mg/mL (511.31 mM) | Requires sonication; hygroscopic | [1][10][11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) | Clear solution | [1] |
Experimental Protocols: Recommended Formulations for In Vivo Studies
Below are detailed protocols for preparing formulations that have been successfully used to solubilize this compound for in vivo administration.
Protocol 1: Co-Solvent Formulation
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the compound.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until a clear solution is obtained.
-
Add 45% of the final volume of saline and mix thoroughly.
-
If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the compound and dissolve completely using vortexing and/or sonication.
-
Add 90% of the final volume of the prepared 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is achieved.
Protocol 3: Lipid-Based Formulation
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the compound and ensure complete dissolution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly to form a uniform and clear solution.
Visualizations
Signaling Pathway of GRK2 Inhibition
Caption: GRK2 inhibition by this compound enhances cardiac contractility.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting and optimizing a formulation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. CCG258208 (hydrochloride) [] | ナミキ商事株式会社 [namiki-s.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. longdom.org [longdom.org]
CCG258208 hydrochloride stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of CCG258208 hydrochloride to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is shipped at room temperature in the continental US, though this may vary for other locations.[1][2] Upon receipt, the solid compound should be stored at 4°C in a sealed container, away from moisture.[1][2]
Q2: What are the recommended storage conditions for stock solutions?
A: Stock solutions of this compound should be stored under the following conditions to maintain stability:
For long-term storage of the compound in solvent, -80°C is recommended for up to 1 year.[3] Always store solutions in tightly sealed containers to protect from moisture.[1]
Q3: What is the solubility of this compound in common solvents?
A: this compound has the following solubility:
-
DMSO: 250 mg/mL (511.31 mM).[1][2] Ultrasonic treatment is necessary to achieve this concentration.[1][2][4]
-
Water: 50 mg/mL (102.26 mM).[1][2][4] Ultrasonic treatment is required for dissolution.[1][2][4]
It is important to note that the hydrochloride salt form of CCG258208 generally has enhanced water solubility and stability compared to the free base form.[5][6][7]
Q4: Are there any special considerations when preparing solutions with DMSO?
A: Yes, DMSO is hygroscopic. The water content in DMSO can significantly impact the solubility of this compound.[1][2] It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure optimal dissolution.[1][2]
Troubleshooting Guide
Issue: Precipitate forms in my solution during preparation or storage.
-
Cause 1: Solution concentration exceeds solubility limit.
-
Cause 2: Improper storage.
-
Solution: Verify that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) in tightly sealed containers.[1] Avoid repeated freeze-thaw cycles.
-
-
Cause 3: Solvent quality.
Data Summary
Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | Not specified | Sealed storage, away from moisture.[1][2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1] |
| -80°C | 6 months to 1 year | Sealed storage, away from moisture.[1][3] |
Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 511.31 | Requires sonication.[1][2][4] Use of newly opened DMSO is recommended.[1][2] |
| Water | 50 | 102.26 | Requires sonication.[1][2][4] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare fresh solutions for experiments and use them promptly.[1] For in vivo studies, working solutions should be prepared fresh on the day of use.[2]
Example Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound (Molecular Weight: 488.94 g/mol ).[1][2]
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.
Formulations for In Vivo Experiments
For in vivo applications, several solvent systems can be used to achieve a clear solution. It is recommended to prepare these working solutions directly and use them the same day.[2] If precipitation occurs, gentle heating and/or sonication can be used.[1][2]
Protocol 1:
-
Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.08 mg/mL (4.25 mM)[1]
-
Method:
-
Dissolve the compound in DMSO.
-
Add PEG300 and mix until uniform.
-
Add Tween-80 and mix.
-
Add Saline to the final volume.[1]
-
Protocol 2:
-
Solvents: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 2.08 mg/mL (4.25 mM)[1]
-
Method:
-
Prepare a stock solution in DMSO.
-
Add the DMSO stock to the 20% SBE-β-CD in Saline solution and mix.[1]
-
Protocol 3:
-
Solvents: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.08 mg/mL (4.25 mM)[1]
-
Method:
Visual Guides
Caption: Workflow for storing and preparing CCG258208 HCl solutions.
Caption: Logical steps for troubleshooting precipitation in solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG258208 | GRK | TargetMol [targetmol.com]
- 4. CCG258208 (hydrochloride) [] | ナミキ商事株式会社 [namiki-s.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Potential off-target effects of CCG258208 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of CCG-258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential off-target effects to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CCG-258208 hydrochloride?
A1: CCG-258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] It also shows inhibitory activity against GRK3.[1] By inhibiting GRK2, CCG-258208 prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), a key step in receptor desensitization and internalization. This leads to enhanced and prolonged signaling of GPCRs, such as β-adrenergic receptors.[3][4]
Q2: What is the selectivity profile of CCG-258208 hydrochloride?
A2: CCG-258208 hydrochloride is highly selective for the GRK2 subfamily (GRK2 and GRK3). Kinome scan data has shown that at a concentration of 1 µM, it potently inhibits GRK2 and GRK3 with very little activity against a panel of 104 other kinases.[1] The next most significantly inhibited kinase is ROCK1, but to a much lesser extent.[1] For detailed selectivity data, please refer to the tables in the "Data Presentation" section.
Q3: What are the known on-target effects of CCG-258208 hydrochloride in cellular models?
A3: In cardiomyocytes, CCG-258208 has been shown to increase cyclic adenosine monophosphate (cAMP) levels and enhance β-adrenergic receptor-stimulated contractility at concentrations as low as 0.1 µM.[3] This is consistent with its mechanism of inhibiting GRK2-mediated desensitization of β-adrenergic receptors.
Q4: Is CCG-258208 hydrochloride brain-penetrant?
A4: Pharmacokinetic studies in mice have shown that CCG-258208 distributes to the plasma, heart, and liver, but it does not significantly cross the blood-brain barrier.[3] This makes it a suitable tool for studying peripheral GRK2 inhibition without confounding central nervous system effects.
Q5: How should I prepare and store stock solutions of CCG-258208 hydrochloride?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solutions at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during experiments with CCG-258208 hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in cell-based assays compared to biochemical assays. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Efflux pump activity: The compound may be actively transported out of the cells. 3. High intracellular ATP concentration: In ATP-competitive inhibitors, high cellular ATP can compete with the inhibitor. | 1. Verify cell permeability using cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration. 2. Co-incubate with known efflux pump inhibitors to see if potency is restored. 3. This is an inherent difference between biochemical and cellular assays; the observed cellular IC50 is the more physiologically relevant value. |
| Observed cellular toxicity at effective concentrations. | 1. Off-target effects: The compound may be interacting with other cellular targets at higher concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the therapeutic window. Refer to the kinome scan data to identify potential off-targets and design experiments to rule out their involvement. 2. Ensure the final DMSO concentration is below 0.1% in your cell culture medium. Include a vehicle control with the same DMSO concentration. |
| Inconsistent or variable results between experiments. | 1. Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Inconsistent cell health or passage number: Variations in cell culture conditions can affect experimental outcomes. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor periodically. 2. Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring high cell viability before starting the experiment. |
| Unexpected phenotype that does not align with GRK2 inhibition. | 1. Off-target effects: The phenotype may be due to inhibition of a secondary target. 2. Activation of compensatory signaling pathways: Inhibition of GRK2 may lead to the upregulation of other signaling pathways. | 1. Use a structurally different GRK2 inhibitor to see if the same phenotype is observed. Use siRNA or shRNA to knockdown GRK2 and compare the phenotype to that of the inhibitor. 2. Investigate other related signaling pathways that might be activated in response to GRK2 inhibition. |
Data Presentation
On-Target Inhibitory Activity
| Target | IC50 (nM) | Selectivity (fold vs. GRK2) |
| GRK2 | 30 | 1 |
| GRK5 | 7,090 | ~236 |
| GRK1 | 87,300 | ~2910 |
| PKA | >100,000 | >3333 |
| ROCK1 | >100,000 | >3333 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.[2]
Kinome Scan Selectivity Profile
The following table summarizes the kinome scan data for CCG-258208 at a concentration of 1 µM. The data is presented as "% of Control," where a lower percentage indicates stronger binding and inhibition.
| Kinase | % of Control |
| GRK2 | 0.7 |
| GRK3 | 2.5 |
| ROCK1 | 50 |
| GRK1 | 67 |
| GRK4 | 67 |
| Other 99 kinases in the panel | >70 |
Data from a scanELECT screen of 104 kinases.[1] This data highlights the high selectivity of CCG-258208 for the GRK2 subfamily.
Experimental Protocols
Protocol 1: Preparation of CCG-258208 Hydrochloride for In Vitro Experiments
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of CCG-258208 hydrochloride powder in anhydrous, high-quality DMSO. For example, for 1 mg of CCG-258208 hydrochloride (molar mass will be provided by the supplier), add the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced artifacts.
-
Mix the working solutions thoroughly by gentle pipetting before adding to the cells.
-
Protocol 2: General Cardiomyocyte Contractility Assay
This protocol provides a general framework for assessing the effect of CCG-258208 hydrochloride on cardiomyocyte contractility. Specific parameters may need to be optimized for your cell type and experimental setup.
-
Cell Plating:
-
Plate isolated primary cardiomyocytes or iPSC-derived cardiomyocytes on appropriate culture vessels (e.g., glass-bottom dishes) at a suitable density to allow for single-cell analysis.
-
Allow the cells to attach and resume spontaneous contractions for at least 24-48 hours before the experiment.
-
-
Experimental Setup:
-
Mount the culture dish on the stage of an inverted microscope equipped with a video camera capable of high-speed image acquisition.
-
Maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
-
Baseline Recording:
-
Record baseline contractility of selected cardiomyocytes for a defined period (e.g., 30-60 seconds).
-
-
Inhibitor Treatment:
-
Carefully add the pre-warmed working solution of CCG-258208 hydrochloride or vehicle control (medium with DMSO) to the culture dish to achieve the desired final concentration.
-
Allow the cells to incubate with the inhibitor for a predetermined time (e.g., 10-30 minutes) to allow for target engagement.
-
-
Post-Treatment Recording:
-
Record the contractility of the same cardiomyocytes for the same duration as the baseline recording.
-
If studying the effect on β-adrenergic stimulation, add a β-agonist (e.g., isoproterenol) after the inhibitor incubation and record the response.
-
-
Data Analysis:
-
Use a suitable software to analyze the video recordings and quantify contractility parameters such as contraction amplitude, contraction and relaxation velocities, and beating frequency.
-
Compare the parameters before and after inhibitor treatment and between the inhibitor-treated and vehicle-treated groups.
-
Mandatory Visualizations
References
- 1. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of G-protein-coupled Receptor Kinase 2 (GRK2) Triggers the Growth-promoting Mitogen-activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Bioavailability of CCG258208 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CCG258208 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is to block the phosphorylation of activated G protein-coupled receptors (GPCRs) by GRK2, which is a key step in receptor desensitization and internalization.[3][4] By inhibiting GRK2, CCG258208 can help to restore signaling in pathways that are dampened in disease states, such as heart failure.[4][5]
Q2: What is the selectivity profile of CCG258208?
CCG258208 is highly selective for GRK2. It has an IC50 of 30 nM for GRK2, while showing 230-fold selectivity over GRK5 (IC50 = 7.09 μM) and over 2500-fold selectivity over GRK1 (IC50 = 87.3 μM), PKA, and ROCK1.[1][2]
Q3: Why is bioavailability a potential issue for this compound?
While the hydrochloride salt form of CCG258208 is designed to enhance water solubility and stability compared to the free base, poor bioavailability can still be a challenge for oral administration of many small molecule inhibitors.[1][6] Factors that can contribute to poor oral bioavailability include low aqueous solubility, poor membrane permeability, and first-pass metabolism in the liver.[7][8] Although specific bioavailability data for oral CCG258208 is not detailed in the provided results, the need for specialized formulations for in vivo studies suggests that overcoming solubility and absorption challenges is a key consideration.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, the solid form of this compound should be kept at 4°C, sealed, and away from moisture.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]
Troubleshooting Guides
Problem: Precipitation of this compound is observed when preparing formulations for in vivo studies.
-
Possible Cause: The concentration of the compound exceeds its solubility in the chosen solvent system.
-
Solution:
Problem: Inconsistent or low efficacy is observed in in vivo experiments despite using a recommended formulation.
-
Possible Cause: The formulation may not be providing adequate exposure of the drug at the target site. This could be due to issues with absorption, distribution, metabolism, or excretion (ADME).
-
Solution:
-
Verify Formulation Integrity: Ensure that the formulation is prepared correctly and that the compound is fully dissolved before administration.
-
Assess Pharmacokinetics: Conduct a pharmacokinetic study to determine the concentration of CCG258208 in plasma and target tissues over time. This will help to understand if the drug is being absorbed and reaching the site of action. An intraperitoneal injection of 10 mg/kg has been shown to result in plasma levels exceeding the GRK2 IC50 for seven hours.[1][2]
-
Consider Alternative Formulations: If pharmacokinetic data indicates poor absorption, consider testing one of the other recommended formulations (see Table 2) or developing a more advanced formulation such as a lipid-based delivery system or nanoparticles, which can improve solubility and absorption.[10][11][12]
-
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (511.31 mM) | Requires sonication. Use of newly opened DMSO is recommended.[2][9] |
| Water | 50 mg/mL (102.26 mM) | Requires sonication.[2][9] |
Table 2: Suggested Formulations for In Vivo Studies
| Protocol | Formulation Composition (v/v) | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) |
Data sourced from MedChemExpress.[2]
Table 3: In Vitro Selectivity Profile of CCG258208
| Kinase | IC50 |
| GRK2 | 30 nM |
| GRK5 | 7.09 µM |
| GRK1 | 87.3 µM |
Data sourced from MedChemExpress.[1][2]
Table 4: In Vivo Pharmacokinetic Parameters of CCG258208 and a Related Compound
| Compound | Dose and Route | Time Point | Plasma Concentration (nM) | AUC (hours·nM) |
| CCG258208 | 10 mg/kg, IP | 30 min | 2710 | 5970 |
| CCG258747 | 10 mg/kg, IP | 30 min | 1520 | 4970 |
Data sourced from Waldschmidt et al., 2017, as cited in reference[3].
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to use this formulation on the same day it is prepared.[2]
Protocol 2: General Workflow for In Vivo Efficacy Evaluation in a Heart Failure Model
-
Induce Heart Failure: Utilize a relevant animal model, such as myocardial infarction or pressure overload, to induce heart failure.[4][5]
-
Administer CCG258208: Following the establishment of heart failure, administer this compound using a prepared formulation (e.g., via intraperitoneal injection).[1][13] Dosing can be performed chronically over several weeks.[4]
-
Monitor Cardiac Function: Assess cardiac function using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening.[5]
-
Assess Response to β-adrenergic Stimulation: In some models, the response to a β-agonist like dobutamine can be measured to assess the resensitization of the β-adrenergic pathway.[4][5]
-
Histological Analysis: At the end of the study, heart tissue can be collected for histological analysis to assess pathological remodeling, fibrosis, and infarct size.[4]
Visualizations
Caption: GRK2 Signaling Pathway and Point of Inhibition by CCG258208.
Caption: Troubleshooting Workflow for Low In Vivo Bioavailability.
Caption: Experimental Workflow for Evaluating a New Formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compound-HCl Concentration for Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using a hypothetical novel hydrochloride compound, referred to as "Compound-HCl," in cell culture experiments. The principles and protocols outlined here are generally applicable for optimizing the experimental conditions for new small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I properly dissolve and store Compound-HCl?
A1: Hydrochloride salts of small molecules are often soluble in aqueous solutions. However, it is crucial to consult the manufacturer's datasheet for specific solubility information. For initial stock solutions, it is recommended to use sterile, nuclease-free water or a buffer such as PBS. If solubility in aqueous solutions is limited, dimethyl sulfoxide (DMSO) can be used to prepare a high-concentration stock.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Q2: What is the optimal concentration range for Compound-HCl in my cell line?
A2: The optimal concentration of Compound-HCl will vary depending on the cell line and the specific biological question being investigated. To determine the effective concentration range, it is recommended to perform a dose-response experiment.
-
Initial Range Finding: Start with a broad range of concentrations (e.g., from nanomolar to micromolar concentrations).
-
Cell Viability Assay: Treat your cells with these varying concentrations for a defined period (e.g., 24, 48, or 72 hours) and assess cell viability using an appropriate assay such as MTT, WST-8, or a luciferase-based ATP assay.[1][2][3][4][5]
-
Determine IC50: From the dose-response curve, you can calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Compound-HCl that inhibits the biological process of interest by 50%. This value serves as a critical reference point for designing subsequent experiments.
Q3: I am observing significant cell death even at low concentrations of Compound-HCl. What could be the cause?
A3: If you observe unexpected cytotoxicity, consider the following possibilities:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line. Run a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) to assess the effect of the solvent alone.
-
Compound Instability: The compound may be unstable in the culture medium over long incubation periods. Consider refreshing the medium with a fresh preparation of the compound during long-term experiments.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the mechanism of action of Compound-HCl. In this case, you may need to use a lower concentration range for your experiments.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects that contribute to cytotoxicity.
Q4: My results with Compound-HCl are inconsistent between experiments. What are the possible reasons?
A4: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments. Variations in cell density at the time of treatment can also affect the outcome.
-
Compound Preparation: Prepare fresh dilutions of Compound-HCl from a frozen stock for each experiment. Avoid using previously prepared working solutions that have been stored for an extended period.
-
Assay Performance: Ensure that all assay reagents are properly prepared and within their expiration dates. Pipetting accuracy is also critical for consistent results.
-
Incubation Time: Use a consistent incubation time for all experiments.
Data Presentation
Table 1: Hypothetical IC50 Values of Compound-HCl in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 12.8 |
| U-87 MG | Glioblastoma | 72 | 8.5 |
| PC-3 | Prostate Cancer | 48 | 25.1 |
Table 2: Recommended Concentration Ranges for Different Experimental Assays
| Assay | Recommended Concentration Range | Purpose |
| Cell Viability Assay | 0.1 x IC50 to 10 x IC50 | To determine the cytotoxic effects and establish the dose-response curve. |
| Western Blot | 0.5 x IC50, 1 x IC50, 2 x IC50 | To investigate the effect on target protein expression and phosphorylation. |
| Migration/Invasion Assay | 0.1 x IC50, 0.5 x IC50 | To assess the effect on cell motility at non-cytotoxic concentrations. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[1][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Compound-HCl in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (blank) and medium with the vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol outlines the general steps for performing a Western blot to analyze protein expression.[6][7][8][9][10]
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Compound-HCl for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Migration Assay (Transwell Assay)
This protocol describes a transwell migration assay, also known as a Boyden chamber assay.[11][12][13][14][15]
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.
-
Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber of each well.
-
In the top chamber of the insert, add 100 µL of the cell suspension (containing 1 x 10^5 cells) mixed with the desired non-cytotoxic concentration of Compound-HCl or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the top chamber and gently wipe the inside of the insert with a cotton swab to remove the non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde or methanol for 10-15 minutes.
-
Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
-
Visualizations
Caption: Hypothetical signaling pathway targeted by Compound-HCl.
Caption: General workflow for optimizing Compound-HCl concentration.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. arigobio.com [arigobio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with CCG258208 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental variability when working with CCG258208 hydrochloride. The following information, presented in a question-and-answer format, addresses common issues and offers detailed protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Its primary mechanism of action involves binding to the catalytic site of GRK2, preventing the phosphorylation of G protein-coupled receptors (GPCRs).[4] This inhibition of GRK2 activity prevents the desensitization of GPCRs, such as β-adrenergic receptors, which is a critical process in the pathophysiology of heart failure.[4][5]
Q2: I'm observing inconsistent results between different experimental batches. What could be the cause?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability: Like many small molecules, this compound can degrade over time, especially with improper storage or repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[6][7]
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays. Ensure the compound is fully dissolved. The hydrochloride salt form of CCG258208 generally has better water solubility and stability compared to the free base.[2][8]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to the inhibitor.[7]
-
Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or due to improper storage. To redissolve the compound, gentle warming and/or sonication can be used.[1] It is crucial to ensure complete dissolution before use in experiments. For long-term storage, especially of stock solutions in DMSO, be mindful of freeze-thaw cycles which can affect stability.[6]
Q4: Are there known off-target effects of CCG258208 that I should be aware of?
While CCG258208 is a highly selective inhibitor of GRK2, some off-target activity has been observed at higher concentrations. For instance, it has been shown to have some activity against ROCK1.[9] To mitigate the risk of off-target effects, it is recommended to use the lowest effective concentration of the inhibitor and to include appropriate controls in your experiments, such as using a structurally different inhibitor for the same target.[7]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation
-
Observation: The compound does not fully dissolve or precipitates out of solution.
-
Potential Causes:
-
Incorrect solvent.
-
Concentration exceeds solubility limit.
-
Improper storage of stock solutions.
-
-
Solutions:
-
Solvent Selection: this compound is soluble in DMSO and water.[1] For aqueous solutions, the hydrochloride salt form provides better solubility.[2][8]
-
Stock Solution Preparation: For in vitro studies, a high-concentration stock solution in DMSO is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1] For in vivo studies, specific solvent formulations are available (see table below).
-
Redissolving Precipitate: Use of ultrasonication or gentle heating can help in redissolving the compound.[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6]
-
Issue 2: Inconsistent Efficacy in Cell-Based Assays
-
Observation: Variable or lower-than-expected inhibition of GRK2 activity in cellular assays.
-
Potential Causes:
-
Inaccurate compound concentration due to solubility or pipetting issues.
-
Variations in cell health and density.
-
Suboptimal incubation time.
-
-
Solutions:
-
Confirm Concentration: Ensure the compound is fully dissolved and perform accurate serial dilutions.
-
Standardize Cell Culture: Use cells with a consistent passage number and seed them at a uniform density. Ensure cells are healthy and free from contamination.[7]
-
Optimize Incubation Time: The optimal incubation time can vary depending on the cell type and the specific assay. A time-course experiment may be necessary to determine the ideal duration. A 10-minute incubation has been shown to be effective in mouse cardiomyocytes.[1]
-
Issue 3: High Background or Off-Target Effects
-
Observation: Unexpected cellular responses or high background signal in assays.
-
Potential Causes:
-
The concentration of the inhibitor is too high, leading to off-target effects.
-
Solvent (e.g., DMSO) toxicity at higher concentrations.
-
-
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects.
-
Solvent Control: Always include a vehicle control (e.g., DMSO alone) in your experiments to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.5%.[7]
-
Alternative Inhibitor: Use a structurally unrelated GRK2 inhibitor as a control to confirm that the observed effects are specific to GRK2 inhibition.[7]
-
Data Presentation
Table 1: Inhibitory Activity of CCG258208
| Target | IC₅₀ | Selectivity vs. GRK2 |
| GRK2 | 30 nM | - |
| GRK5 | 7.09 µM | ~236-fold |
| GRK1 | 87.3 µM | ~2910-fold |
Data compiled from MedChemExpress.[1][3]
Table 2: Recommended Solvents and Storage for this compound
| Application | Solvent | Maximum Solubility | Storage of Stock Solution |
| In Vitro | DMSO | 250 mg/mL (511.31 mM) | -80°C for up to 6 months, -20°C for up to 1 month[1] |
| Water | 50 mg/mL (102.26 mM) | Prepare fresh | |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) | Prepare fresh on the day of use[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) | Prepare fresh on the day of use[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) | Prepare fresh on the day of use[1] |
Experimental Protocols
Key Experiment: In Vitro GRK2 Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of this compound on GRK2 in a biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, ATP, and a GRK2 substrate like rhodopsin).
-
Prepare purified, active GRK2 enzyme.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in the reaction buffer to achieve a range of desired concentrations.
-
In a microplate, add the GRK2 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Visualizations
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with CCG258208.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
CCG258208 hydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of CCG258208 hydrochloride and best practices for its prevention. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years. For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from moisture, ensure the container is sealed.[1]
Q2: What is the stability of this compound in different solvents?
A2: Stock solutions are typically prepared in DMSO. For in vivo experiments, further dilutions can be made in carriers such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions for immediate use to avoid potential degradation in aqueous solutions over time.[1] The hydrochloride salt form of CCG258208 generally offers enhanced water solubility and stability compared to the free base.[2][3][4]
Q3: Should I be concerned about freeze-thaw cycles?
A3: Yes, repeated freeze-thaw cycles can lead to product inactivation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent compound activity in assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound that has been stored correctly.2. Aliquot new stock solutions to avoid freeze-thaw cycles.3. Ensure working solutions are prepared fresh before each experiment.4. Verify the purity of the compound using an appropriate analytical method like HPLC. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound. | 1. Review storage conditions and handling procedures.2. Consider potential sources of degradation such as exposure to light, extreme pH, or reactive chemicals in the solution.3. Based on studies of the parent compound paroxetine, degradation may be accelerated by acidic conditions or oxidative stress.[6][7] |
| Precipitation of the compound in aqueous buffers. | Poor solubility or compound degradation leading to less soluble byproducts. | 1. Confirm that the concentration of the compound does not exceed its solubility limit in the chosen buffer.2. The use of co-solvents such as DMSO may be necessary. For in vivo studies, specific formulations are recommended.[1]3. If using aqueous stock solutions, they should be sterile-filtered through a 0.22 μm filter before use.[1] |
Data on Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years | Keep in a tightly sealed container. |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture.[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture.[1] |
Experimental Protocols
Protocol for Preparing Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Dispense into single-use aliquots in amber vials and store at -80°C.
-
-
Working Solution for In Vitro Assays:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer immediately before use.
-
-
Working Solution for In Vivo Administration (Example Formulation):
-
For a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the vehicle by mixing the components in the specified ratios.[1]
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Ensure the solution is clear and homogenous before administration. It is recommended to prepare this solution fresh on the day of the experiment.[8]
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways of CCG258208 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Long-Term Toxicity of Rho/MRTF/SRF Pathway Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the long-term toxicity concerns associated with Rho/MRTF/SRF pathway inhibitors, exemplified here as the hypothetical compound Inhibitor-X . The information is compiled from published data on related compounds and general principles of preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inhibitor-X and related compounds?
A1: Inhibitor-X is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a key regulator of actin cytoskeletal dynamics and gene expression. By disrupting this pathway, these inhibitors can modulate cellular processes such as proliferation, migration, and fibrosis. The mechanism often involves preventing the nuclear localization of MRTF-A, a critical co-factor for SRF-mediated transcription.[1][2][3]
Q2: What are the known cytotoxic effects of first and second-generation Rho/MRTF/SRF pathway inhibitors?
A2: First-generation inhibitors, such as CCG-1423, have demonstrated significant cytotoxicity at concentrations required for efficacy, limiting their therapeutic potential.[1][3] Second-generation compounds, including CCG-100602 and CCG-203971, were developed to have lower cellular toxicity while retaining inhibitory activity against the pathway.[1][3] For example, CCG-203971 did not show cellular toxicity at concentrations up to 100 µmol/L in a 24-hour viability assay.[2]
Q3: What potential off-target effects should be considered during long-term toxicity studies?
A3: As with other kinase inhibitors, off-target effects are a possibility and can arise from non-specific binding or pathway cross-talk.[4] For instance, inhibitors of the related Rho-associated kinase (ROCK), another downstream effector of RhoA, have been associated with ocular side effects such as conjunctival hyperemia, corneal verticillata, and corneal hemorrhages when administered topically.[5][6][7][8] While the specific off-target profile of Inhibitor-X would need to be determined, these findings highlight the importance of comprehensive safety pharmacology assessments.
Q4: Are there any concerns related to mitochondrial function with this class of inhibitors?
A4: Recent studies suggest that some Rho/MRTF/SRF pathway inhibitors can impact mitochondrial function.[9][10] These compounds have been shown to regulate genes involved in mitochondrial function and dynamics, potentially repressing oxidative phosphorylation and increasing glycolysis.[10] This could be a critical area to investigate in long-term toxicity studies, particularly for effects on energy metabolism in various tissues.
Troubleshooting Guide for Preclinical Toxicity Studies
| Observed Issue | Potential Cause | Recommended Action |
| High in vitro cytotoxicity at efficacious concentrations | The compound may have off-target effects or be a potent inducer of apoptosis. | - Perform a broader kinase profiling panel to identify off-target activities.- Conduct mechanism-of-action studies to confirm on-target toxicity.- Consider structure-activity relationship (SAR) studies to identify less toxic analogs. |
| Unexpected in vivo toxicity in a specific organ system (e.g., ocular, cardiovascular) | - The compound may accumulate in that organ.- The organ may be particularly sensitive to the inhibition of the Rho/MRTF/SRF pathway or an off-target. | - Conduct tissue distribution studies to determine compound levels in the affected organ.- Perform detailed histopathological analysis of the affected organ.- Evaluate functional parameters of the affected organ (e.g., electrocardiogram for cardiovascular effects, ophthalmic examinations for ocular effects). |
| Discrepancy between in vitro and in vivo toxicity | - Differences in metabolism between in vitro cell lines and the in vivo model.- The formation of a toxic metabolite in vivo. | - Perform metabolic stability assays in liver microsomes from the relevant species.- Identify major metabolites and test their in vitro cytotoxicity.- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with toxicity. |
| Development of fibrosis in non-target tissues during chronic dosing | Paradoxical effect of the compound, as this pathway is often a target for anti-fibrotic therapies. | - Carefully re-evaluate the on-target and off-target pharmacology of the compound.- Investigate potential compensatory signaling pathways that may be activated upon long-term inhibition.- Analyze gene expression changes in the affected tissues. |
Data on Related Rho/MRTF/SRF Pathway Inhibitors
The following tables summarize publicly available data on related compounds to provide a reference for expected potencies and cytotoxicities.
Table 1: In Vitro Potency of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Assay | IC50 | Reference |
| CCG-1423 | RhoA/C-activated SRE-luciferase | ~ 1 µM | [1] |
| CCG-203971 | RhoC-induced SRE-Luciferase | ~ 6 µmol/L | [2] |
Table 2: In Vitro Cytotoxicity of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Cell Line | Cytotoxicity Observation | Reference |
| CCG-1423 | CCD-18co | Notable cytotoxicity at > 3 µM | [1] |
| CCG-203971 | SK-Mel-147 | No cytotoxicity up to 100 µmol/L (24h) | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Cell Seeding: Plate cells (e.g., SK-Mel-147) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Inhibitor-X) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Protocol 2: MRTF-A Nuclear Localization Assay
-
Cell Culture and Transfection: Culture cells (e.g., human colonic myofibroblasts) on glass coverslips. If necessary, transfect with a fluorescently tagged MRTF-A construct.
-
Serum Starvation and Treatment: Serum-starve the cells for 24 hours to induce a quiescent state. Treat with the test compound for a specified time (e.g., 1 hour) before stimulation.
-
Stimulation: Stimulate the cells with a RhoA activator (e.g., serum or TGF-β) to induce MRTF-A nuclear translocation.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an anti-MRTF-A antibody (if not using a fluorescently tagged protein) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of MRTF-A to determine the extent of nuclear localization.
Visualizations
Caption: Rho/MRTF/SRF Signaling Pathway and Point of Intervention for Inhibitor-X.
Caption: Preclinical Workflow for Long-Term Toxicity Assessment of Inhibitor-X.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaucoma | Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy | springermedicine.com [springermedicine.com]
- 8. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TARGETING MITOCHONDRIAL FUNCTION USING NOVEL RHO/MRTF/SRF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting CCG258208 hydrochloride dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG258208 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In conditions such as heart failure, GRK2 is upregulated and phosphorylates G protein-coupled receptors (GPCRs), like β-adrenergic receptors, leading to their desensitization and reduced signaling.[2] By inhibiting GRK2, CCG258208 prevents this desensitization, thereby enhancing GPCR signaling. This is particularly relevant in heart failure, where it can improve cardiac function.[2]
2. How should I dissolve this compound for in vivo experiments?
The solubility of this compound can be challenging. For in vivo administration, several vehicle formulations have been reported. A common approach involves creating a stock solution in an organic solvent and then diluting it with a co-solvent mixture. It is recommended to prepare the working solution fresh on the day of use.[1] Heating and/or sonication can aid in dissolution if precipitation occurs.[1]
Here are some suggested vehicle formulations:
-
For Intraperitoneal (IP) Injection:
3. What is a recommended starting dosage for a mouse model of heart failure?
In a post-myocardial infarction mouse model of heart failure, CCG258208 has been shown to have a dose-dependent therapeutic effect. The following dosages have been used:
-
Low dose: 0.1 mg/kg/day
-
Medium dose: 0.5 mg/kg/day
-
High dose: 2 mg/kg/day
The 2 mg/kg/day dose was found to be the most effective in this model.[4]
4. How can I adjust the dosage for other animal models, such as rats?
The formula for allometric scaling is:
-
Doseanimal 2 (mg/kg) = Doseanimal 1 (mg/kg) x (Km animal 1 / Km animal 2)
Where the Km factor is the body weight (kg) divided by the body surface area (m²).
Table 1: Allometric Scaling Factors for Common Laboratory Animals
| Animal Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.5 | 12 |
| Dog | 10 | 20 |
| Mini-pig | 30 | 25 |
| Human | 60 | 37 |
Example Calculation: Converting a Mouse Dose to a Rat Dose
To convert a 2 mg/kg mouse dose to an equivalent rat dose:
-
Doserat = 2 mg/kg * (3 / 6) = 1 mg/kg
5. What is the pharmacokinetic profile of this compound in mice?
Pharmacokinetic studies in mice have been conducted following both oral and intraperitoneal (IP) administration. A key finding is that CCG258208 distributes to the plasma, heart, and liver, but has low penetration across the blood-brain barrier.[2] This is advantageous for cardiac studies as it minimizes potential off-target effects in the central nervous system.[2]
After a single 10 mg/kg IP injection in CD-1 mice, plasma concentrations of CCG258208 were maintained above the GRK2 IC50 for at least 7 hours.[3]
Table 2: Plasma Concentration of CCG258208 in Mice After a Single 10 mg/kg IP Dose
| Time Point | Plasma Concentration (nM) |
| 30 minutes | 2710 |
| 2 hours | 1440 |
| 4 hours | 270 |
| 7 hours | 430 |
Data from a study in CD-1 mice.[3]
The area under the curve (AUC) for this study was 5970 h·nM.[3] The half-life of CCG258208 in mouse liver microsomes has been reported to be 7.0 minutes.[3]
6. Has this compound been used in larger animal models?
Yes, CCG258208 has been studied in a mini-swine model of chronic post-myocardial infarction heart failure.[4] In this model, an acute administration of 2 mg/kg of CCG258208 was shown to significantly increase dobutamine responsiveness, indicating improved cardiac inotropic reserve.[4]
7. What is the known safety and toxicity profile of this compound?
Based on the available information, CCG258208 appears to have a favorable safety profile in preclinical studies. In a 4-week study in mice, no noticeable adverse effects were observed.[2] However, it is noted that the long-term toxicity profile has not been fully established and more systematic evaluations, including cardiac electrophysiology, blood chemistry, and liver toxicity markers, would be required for further clinical development.[2]
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
This protocol is based on a study evaluating the pharmacokinetics of CCG258208 in female C57BL/6 mice.[4]
-
Animal Model: Female C57BL/6 mice (8-12 weeks old, ~20 g body weight).
-
Drug Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (see FAQ 2).
-
Administration:
-
Oral (PO): Administer a single dose of 20 mg/kg.
-
Intraperitoneal (IP): Administer a single dose of 20 mg/kg.
-
-
Sample Collection:
-
For the PO route, collect blood and organs at 1, 2, 4, and 7 hours post-administration.
-
For the IP route, collect blood and organs at 30 minutes post-injection.
-
-
Analysis: Analyze the concentration of CCG258208 in plasma and tissue homogenates using liquid chromatography/mass spectrometry (LC/MS).
Protocol 2: Acute Hemodynamic Study in a Mini-Swine Heart Failure Model
This protocol is based on a study assessing the acute effects of CCG258208 on cardiac function in Göttingen mini-swine with induced myocardial infarction.[4]
-
Animal Model: Göttingen mini-swine (9-12 months old) with surgically induced myocardial infarction (3 months post-MI).
-
Baseline Measurements: Collect baseline hemodynamic measurements, including left ventricular pressure.
-
Dobutamine Challenge: Administer a continuous infusion of dobutamine (10 µg/kg/min) and record hemodynamic measurements after 5 minutes.
-
CCG258208 Administration: Administer a bolus of CCG258208 (2 mg/kg).
-
Post-Treatment Measurements: Take hemodynamic measurements 5 minutes after CCG258208 administration.
-
Second Dobutamine Challenge: Repeat the dobutamine infusion and record hemodynamic measurements to assess the change in inotropic reserve.
Visualizations
Caption: Signaling pathway of GRK2 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of CCG258208 Hydrochloride and Paroxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CCG258208 hydrochloride and paroxetine. While both molecules share a common origin and a specific molecular target, their pharmacological profiles and therapeutic applications diverge significantly. This document outlines their respective mechanisms of action, presents comparative efficacy data from preclinical studies, and provides detailed experimental protocols for key assays.
Introduction
Paroxetine , a well-established selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder and other psychiatric conditions.[1][2][3][4] Its therapeutic effects are attributed to its high-affinity blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][5]
This compound is a novel compound developed from the paroxetine chemical scaffold.[6][7][8] However, it has been optimized for a different therapeutic purpose: the inhibition of G protein-coupled receptor kinase 2 (GRK2).[6][7][8] Elevated GRK2 activity is implicated in the pathophysiology of heart failure, making it a promising target for therapeutic intervention.[6][7][8] Notably, CCG258208 has been designed to have limited brain penetration, thereby minimizing the SSRI activity characteristic of its parent molecule, paroxetine.
This guide will compare these two compounds based on their efficacy in their respective primary therapeutic areas, with a focus on their shared ability to inhibit GRK2.
Mechanism of Action
Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Paroxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron.[1][5] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an accumulation of the neurotransmitter and enhanced serotonergic signaling.[1][5] This modulation of serotonergic pathways is believed to be the basis for its antidepressant and anxiolytic effects. While highly selective for SERT, at higher doses, paroxetine may also exhibit some inhibition of the norepinephrine transporter.[7]
This compound: A Potent GRK2 Inhibitor
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[6][7][8] GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors in the heart. In heart failure, GRK2 is upregulated, leading to diminished receptor signaling and cardiac dysfunction. By inhibiting GRK2, CCG258208 is designed to restore normal GPCR signaling, thereby improving cardiac function.[6][7][8]
Shared Target: GRK2 Inhibition
Interestingly, the journey to CCG258208 began with the discovery that paroxetine itself is a direct inhibitor of GRK2.[8][9] This off-target activity of paroxetine prompted the development of derivatives with enhanced potency and selectivity for GRK2, culminating in the creation of CCG258208.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and paroxetine.
In Vitro Efficacy: GRK2 Inhibition
| Compound | Target | IC50 | Selectivity | Reference |
| CCG258208 | GRK2 | 30 nM | >230-fold vs. GRK5 | Waldschmidt et al., 2017 |
| Paroxetine | GRK2 | 1.4 µM | ~16-fold vs. GRK1, ~13-fold vs. GRK5 | Thal et al., 2012[9] |
| CCG258208 | GRK2 | - | 50-fold higher selectivity than paroxetine | Roy et al., 2025[3][6][7] |
Note: IC50 values can vary between studies due to different assay conditions.
In Vitro Efficacy: Serotonin Transporter (SERT) Inhibition
| Compound | Target | Ki | Reference |
| Paroxetine | SERT | ~1 nM | Cool et al., 1990[10] |
| CCG258208 | SERT | Not reported, but designed for low brain penetration and minimal SSRI activity | Roy et al., 2025[3][6][7] |
Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| CCG258208 | Mouse model of myocardial infarction-induced heart failure | Dose-dependent preservation of cardiac contractility and reduction in pathological remodeling. | Roy et al., 2025[3][6][7] |
| CCG258208 | Swine model of myocardial infarction-induced heart failure | Significant improvement in response to β-adrenergic receptor agonist (dobutamine) compared to paroxetine. | Roy et al., 2025[8] |
| Paroxetine | Rat Forced Swim Test (model of antidepressant activity) | Decreased immobility time, indicative of antidepressant-like effects. | Lucki, 1997[11] |
Experimental Protocols
GRK2 Kinase Activity Assay (In Vitro)
This protocol is based on methodologies described for assessing GRK2 inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GRK2.
-
Materials:
-
Recombinant human GRK2 enzyme.
-
Fluorescently labeled GRK2 substrate (e.g., a peptide derived from a known GRK2 substrate).
-
ATP (adenosine triphosphate).
-
Test compounds (CCG258208, paroxetine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate wells, add the assay buffer, GRK2 enzyme, and the fluorescently labeled substrate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Serotonin Reuptake Inhibition Assay (In Vitro)
This protocol is based on standard methods for evaluating SSRI activity.
-
Objective: To measure the potency of a compound in inhibiting serotonin reuptake into synaptosomes or cells expressing the serotonin transporter (SERT).
-
Materials:
-
Rat brain cortical synaptosomes or a cell line stably expressing human SERT (e.g., HEK293-hSERT).
-
Radiolabeled serotonin ([³H]5-HT).
-
Test compounds (paroxetine) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes or harvest cultured cells expressing SERT.
-
Pre-incubate the synaptosomes/cells with various concentrations of the test compound or vehicle.
-
Initiate serotonin uptake by adding [³H]5-HT.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing unincorporated [³H]5-HT.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]5-HT taken up by the cells/synaptosomes using a scintillation counter.
-
Determine the IC50 of the test compound by analyzing the concentration-dependent inhibition of [³H]5-HT uptake.
-
Forced Swim Test (In Vivo Model of Antidepressant Efficacy)
This protocol describes a common behavioral test for assessing antidepressant-like activity in rodents.
-
Objective: To evaluate the effect of a compound on the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.
-
Materials:
-
Male mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
A cylindrical container (e.g., a glass beaker) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test compound (paroxetine) and vehicle control.
-
A video camera for recording the test sessions.
-
Software for behavioral analysis or a trained observer.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into the cylinder of water.
-
Record the animal's behavior for a set period, typically 6 minutes.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, measure the total time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Mechanism of action of paroxetine as an SSRI.
Caption: GRK2 signaling pathway and the inhibitory action of CCG258208.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
This compound and paroxetine, while originating from the same chemical scaffold, are distinct pharmacological entities with different therapeutic targets and potential applications. Paroxetine is a well-characterized SSRI with proven efficacy in treating depression. In contrast, this compound is a highly potent and selective GRK2 inhibitor with promising preclinical efficacy in models of heart failure. The development of CCG258208 from the paroxetine template exemplifies a successful drug discovery strategy of optimizing an off-target activity of an existing drug to create a novel therapeutic agent for a different disease. For researchers in drug development, the comparison of these two molecules highlights the importance of target selectivity and the potential for repurposing and refining existing chemical matter to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. [scholars.duke.edu]
- 4. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement of CCG258208 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with its parent compound, paroxetine, and a structurally related analog, CCG258747. The focus is on validating the in vivo target engagement of these compounds, a critical step in the development of novel therapeutics for conditions such as heart failure.[1][2]
Executive Summary
This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for GRK2, an enzyme implicated in the pathogenesis of heart failure.[1][3] This guide offers a comparative analysis of this compound against relevant alternatives, presenting key in vitro and in vivo data to inform experimental design and interpretation. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to validate GRK2 target engagement in preclinical models.
Comparative Analysis of GRK2 Inhibitors
The following tables summarize the key performance metrics of this compound, CCG258747, and paroxetine.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. GRK5 | Selectivity vs. GRK1 |
| CCG258208 | GRK2 | 30[4] | 236-fold[4] | >2900-fold[4] |
| CCG258747 | GRK2 | 18 | 83-fold | 518-fold |
| Paroxetine | GRK2 | ~35,000[5] | Low | Low |
In Vivo Pharmacokinetics in Mice
| Compound | Dosing | Peak Plasma Conc. (nM) | Time to Peak (min) | AUC (hours·nM) |
| CCG258208 | 10 mg/kg (i.p.) | 2710[6] | 30[6] | 5970[6] |
| CCG258747 | 10 mg/kg (i.p.) | 1520[6] | 30[6] | 4970[6] |
| Paroxetine | 5 mg/kg/day | Not explicitly stated | Not explicitly stated | Not explicitly stated |
In Vivo Efficacy in Disease Models
| Compound | Animal Model | Key Finding |
| CCG258208 | Mouse model of heart failure | Robust cardioprotective and HF-reversing effects.[1][3] |
| CCG258747 | Mouse model of anaphylaxis | Significantly reduced vascular permeability.[7][8] |
| Paroxetine | Mouse model of myocardial infarction | 30% increase in ejection fraction.[5] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures to probe them is crucial for validating target engagement.
GRK2 Signaling Pathway in Heart Failure
GRK2 is upregulated in the failing heart and contributes to the desensitization of β-adrenergic receptors (β-ARs), leading to diminished cardiac contractility. Inhibition of GRK2 is expected to restore β-AR signaling and improve cardiac function.[2][9]
Caption: GRK2-mediated desensitization of β-adrenergic receptor signaling in cardiomyocytes.
Experimental Workflow for In Vivo Target Engagement
Validating that a compound engages its intended target in a living animal is a cornerstone of drug development. The following workflow outlines a general approach to assessing GRK2 target engagement in vivo.
Caption: A generalized workflow for evaluating in vivo target engagement and efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vivo Heart Failure Model and Drug Administration
Objective: To assess the in vivo efficacy of GRK2 inhibitors in a murine model of heart failure induced by myocardial infarction (MI).
Animal Model: Adult male C57BL/6 mice.
Procedure:
-
Induction of Myocardial Infarction: MI is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Drug Treatment:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg once daily.
-
Paroxetine: Administered in the drinking water to achieve a daily dose of approximately 5 mg/kg.[10]
-
Vehicle Control: An appropriate vehicle (e.g., saline for i.p. injection, plain drinking water) is administered to the control group.
-
-
Treatment Duration: Treatment is typically initiated a few days post-MI and continued for several weeks (e.g., 4 weeks).
Assessment of Cardiac Function (Echocardiography)
Objective: To non-invasively monitor changes in cardiac function over the course of the treatment period.
Procedure:
-
Transthoracic echocardiography is performed on anesthetized mice at baseline (before treatment initiation) and at specified time points during the study.
-
Key parameters to be measured include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions at end-diastole and end-systole (LVIDd and LVIDs)
-
-
Data are averaged from multiple cardiac cycles for each animal.
Biomarker Analysis for Target Engagement
Objective: To measure the extent of GRK2 inhibition in cardiac tissue.
Procedure:
-
Tissue Collection: At the end of the study, hearts are excised, washed in cold phosphate-buffered saline (PBS), and snap-frozen in liquid nitrogen or fixed in formalin.
-
Western Blotting:
-
Prepare protein lysates from frozen heart tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total GRK2 and a phosphorylated downstream target of GRK2 (e.g., phospho-specific antibodies for a known GRK2 substrate).
-
Use a loading control (e.g., GAPDH) to normalize protein levels.
-
Quantify band intensities to determine the ratio of phosphorylated to total substrate, which should decrease with effective GRK2 inhibition.
-
Pharmacokinetic Analysis
Objective: To determine the concentration of the inhibitors in plasma and cardiac tissue over time.
Procedure:
-
Sample Collection: At various time points after a single dose administration, blood and heart tissue are collected from separate cohorts of animals.
-
Sample Processing: Plasma is isolated from blood by centrifugation. Heart tissue is homogenized.
-
LC-MS/MS Analysis: The concentrations of CCG258208, CCG258747, or paroxetine in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.
Conclusion
This compound demonstrates superior potency and selectivity for GRK2 compared to its parent compound, paroxetine. In vivo studies have shown its potential for treating heart failure. This guide provides a framework for researchers to design and execute robust in vivo studies to further validate the target engagement and therapeutic efficacy of this compound and other GRK2 inhibitors. The provided protocols and diagrams are intended to be a starting point and should be adapted and optimized for specific experimental needs.
References
- 1. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Hypothesis: Paroxetine, a G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Reduces Morbidity and Mortality in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 8. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2 as a Novel Gene Therapy Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to CCG258208 Hydrochloride and Related Pathway Inhibitors
For researchers investigating cellular signaling, fibrosis, and cancer metastasis, small molecule inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway are invaluable tools. CCG258208 hydrochloride and its analogs represent a class of inhibitors that target the downstream transcriptional activation of this pathway. However, understanding their cross-reactivity and comparing their mechanism to other inhibitors targeting the same cascade is crucial for accurate interpretation of experimental results. This guide provides a comparative overview of this compound and the upstream Rho-associated kinase (ROCK) inhibitor, Y-27632, supported by generalized experimental protocols for assessing inhibitor specificity.
While comprehensive cross-reactivity profiling data for this compound is not publicly available, an analysis of its mechanism in comparison to other pathway modulators can inform researchers on potential off-target effects and guide experimental design. Compounds in the CCG series, such as CCG-1423 and CCG-203971, are known to disrupt the MRTF-A/SRF-mediated gene transcription[1][2]. This is a downstream event in the Rho signaling cascade. In contrast, inhibitors like Y-27632 act further upstream by targeting ROCK, a key kinase that regulates actin dynamics and subsequently MRTF-A localization and activity[3][4].
Mechanism of Action: A Tale of Two Intervention Points
The Rho/MRTF/SRF signaling pathway is a central regulator of gene expression in response to changes in the actin cytoskeleton. Extracellular signals lead to the activation of Rho GTPases, which in turn activate ROCK. ROCK phosphorylates various substrates to promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This polymerization releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A forms a complex with SRF to drive the transcription of target genes involved in cell migration, proliferation, and fibrosis.
This compound and related compounds are thought to interfere with the formation or function of the MRTF-A/SRF complex, thereby directly inhibiting gene transcription[1][5][6]. More recent evidence suggests that the molecular target for this class of compounds may be Pirin, a protein that influences this transcriptional complex[1][7]. This offers a distinct and more downstream point of intervention compared to Y-27632, which inhibits the upstream kinase ROCK[3][8]. The differing points of inhibition are illustrated in the signaling pathway diagram below.
Comparative Profile of Inhibitors
The choice of inhibitor depends on the specific research question. For studies focused on the direct role of MRTF-A/SRF-mediated transcription, a downstream inhibitor like this compound may be more appropriate. To investigate the broader roles of RhoA signaling, including but not limited to transcription, an upstream inhibitor like Y-27632 would be more suitable. A summary of their characteristics is provided in the table below.
| Feature | This compound (and analogs) | Y-27632 |
| Primary Target | MRTF-A/SRF transcriptional complex (potentially via Pirin)[1][7] | Rho-associated kinases (ROCK1 and ROCK2)[3][8] |
| Point of Intervention | Downstream: Transcriptional Activation | Upstream: Kinase Activity |
| Reported IC50 | ~0.64 µM for SRE.L reporter (for CCG-203971)[2] | Ki values for ROCK-I and ROCK-II in the nanomolar range[3] |
| Potential for Off-Target Effects | Off-target effects are not well-characterized publicly. Recent studies suggest effects on mitochondrial function and global RNA synthesis[7][9]. | Can inhibit other kinases at higher concentrations, though it has a higher affinity for ROCKs compared to other Rho effector kinases[3]. |
| Primary Application | Studying MRTF-A/SRF-dependent gene expression in fibrosis, cancer cell migration, and metastasis[10][11]. | General inhibitor of RhoA signaling, used in studies of cell contractility, migration, and stem cell culture[4][12]. |
Experimental Protocols for Cross-Reactivity Profiling
To ensure the specificity of any inhibitor, it is essential to perform cross-reactivity profiling. A common approach is to screen the compound against a broad panel of kinases, as off-target kinase inhibition is a frequent source of confounding effects.
Generalized Kinase Cross-Reactivity Profiling Protocol
This protocol outlines a typical workflow for assessing the selectivity of a small molecule inhibitor against a panel of protein kinases.
-
Compound Preparation : The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Kinase Panel Selection : A broad panel of purified, active human protein kinases is selected. Commercial services from companies like Eurofins Discovery, Reaction Biology, or Promega offer panels that cover a significant portion of the human kinome[13][14][15].
-
Assay Performance :
-
Radiometric Assay (e.g., HotSpot™) : This is often considered the gold standard.
-
Kinase, substrate (a specific peptide or protein), and ATP (spiked with γ-³³P-ATP) are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused γ-³³P-ATP, typically by capturing the substrate on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Luminescence-Based Assay (e.g., ADP-Glo™) :
-
The kinase reaction is performed with non-labeled ATP.
-
After the kinase reaction, a reagent is added to deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced by the kinase reaction into ATP.
-
This newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
-
-
-
Data Analysis :
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control (e.g., DMSO).
-
The percentage of inhibition for each kinase at a given inhibitor concentration is calculated.
-
For kinases that show significant inhibition, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined from the dose-response curve.
-
-
Selectivity Assessment : The IC50 values for the primary target are compared to the IC50 values for all other kinases in the panel to determine the selectivity profile of the compound.
Conclusion
This compound is a valuable tool for dissecting the role of MRTF-A/SRF-mediated transcription. Its downstream point of intervention offers a more targeted approach to studying this specific signaling node compared to upstream inhibitors like Y-27632. However, the lack of publicly available, comprehensive cross-reactivity data underscores the importance for researchers to independently assess its specificity or to be cautious in interpreting results, especially when unexpected phenotypes are observed. By understanding the distinct mechanisms of action of different inhibitors and employing rigorous cross-reactivity profiling, researchers can more confidently attribute their findings to the intended molecular target, thereby advancing our understanding of the complex biological processes regulated by the Rho signaling pathway.
References
- 1. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the MRTF-A/SRF signaling axis alleviates vocal fold scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
CCG258208 Hydrochloride: A Comparative Analysis in Swine Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of CCG258208 hydrochloride in preclinical swine models of heart failure. CCG258208 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme implicated in the pathogenesis of heart failure.[1] Upregulation of GRK2 in failing hearts desensitizes β-adrenergic receptors (β-ARs), impairing cardiac contractility and promoting adverse remodeling.[1] CCG258208, a derivative of paroxetine, offers enhanced potency and selectivity for GRK2, positioning it as a promising therapeutic candidate.[1]
Quantitative Data Summary
While direct quantitative data from the primary study on CCG258208 in swine models of heart failure was not available in the supplemental materials of the referenced publications, the key findings indicate a significant improvement in cardiac function. The primary outcome was an enhanced inotropic response to dobutamine, a β-AR agonist, following acute administration of CCG258208.
The pivotal study by Roy et al. (2025) in JACC: Basic to Translational Science reported that in a chronic mini-swine model of heart failure, acute treatment with this compound led to a significant increase in dobutamine responsiveness. This was measured by changes in end-systolic pressure and was notably greater than the response observed with the comparator, fluoxetine. The exact numerical data is contained within Supplemental Table 13 of the original publication, which was not accessible for this review.
For illustrative purposes, a template for the expected data presentation is provided below.
Table 1: Hemodynamic Response to Dobutamine Following Acute this compound Administration in a Swine Model of Heart Failure
| Treatment Group | N | Baseline Hemodynamic Parameter | Hemodynamic Parameter after Dobutamine (Pre-treatment) | Hemodynamic Parameter after Dobutamine (Post-treatment) | % Change in Dobutamine Response |
| CCG258208 HCl | 3 | Data not available | Data not available | Data not available | Data not available |
| Fluoxetine | 3 | Data not available | Data not available | Data not available | Data not available |
Comparison with Alternatives
This compound has been primarily compared with its parent compound, paroxetine, and other therapeutic approaches for heart failure.
Paroxetine: CCG258208 was developed through rational drug design based on the paroxetine scaffold.[1] It exhibits significantly higher potency, requiring a 10-fold lower dosage to achieve comparable levels of cyclic adenosine monophosphate (cAMP) elevation, a downstream marker of GRK2 inhibition.[1] While direct comparisons in swine models are limited, studies in murine models have shown that CCG258208 preserves cardiac contractility and reduces pathological remodeling more effectively than paroxetine.[1]
Fluoxetine: In the swine model study, fluoxetine was used as a control to differentiate the effects of GRK2 inhibition from those of serotonin reuptake inhibition. The superior enhancement of dobutamine inotropic response with CCG258208 indicates that its primary mechanism of action in this context is indeed GRK2 inhibition.
Beta-blockers: As a standard of care for heart failure, beta-blockers aim to resensitize the adrenergic signaling pathway.[1] The therapeutic efficacy of GRK2 inhibitors like CCG258208 needs to be benchmarked against these established treatments. The potential for added benefits from GRK2 inhibitors stems from their non-canonical functions, which are independent of G-protein coupled receptor modulation.[1]
Experimental Protocols
Swine Model of Ischemic Heart Failure
The most relevant experimental model for evaluating this compound is the chronic ischemic heart failure model in Göttingen mini-swine.
-
Animal Model: Göttingen mini-swine.
-
Induction of Heart Failure: Myocardial infarction (MI) is induced to create a clinically relevant model of heart failure. This is typically achieved through occlusion of a coronary artery, such as the left anterior descending (LAD) or left circumflex (LCx) artery. The occlusion can be temporary (ischemia-reperfusion) or permanent.
-
Disease Progression: The animals are allowed to develop chronic heart failure over a period of three months post-MI.
-
Confirmation of Heart Failure: The development of heart failure is confirmed through imaging techniques such as echocardiography to assess parameters like left ventricular ejection fraction (LVEF) and end-systolic and end-diastolic volumes.
Acute Efficacy Study Protocol
-
Drug Administration: this compound is administered acutely to the heart failure swine model. In the key study, this involved two intravenous boluses of 2 mg/kg each.
-
Comparator: A control group receives a comparator agent. In the documented swine study, fluoxetine was administered at a dose of 5 mg/kg.
-
Outcome Measurement: The primary endpoint is the assessment of cardiac contractility in response to a β-adrenergic agonist challenge.
-
Dobutamine Challenge: A baseline dobutamine infusion is administered to assess the initial inotropic response.
-
Treatment: CCG258208 or the comparator is then administered.
-
Post-treatment Dobutamine Challenge: A second dobutamine infusion is given to measure the change in inotropic response.
-
-
Hemodynamic Monitoring: Continuous hemodynamic monitoring is performed to measure parameters such as left ventricular pressure, end-systolic pressure, and the maximum rate of pressure rise (+dP/dt).
Visualizations
Signaling Pathway of GRK2 in Heart Failure
Caption: GRK2 pathway in heart failure and point of intervention for CCG258208.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing CCG258208 efficacy in swine heart failure model.
Logical Relationship of CCG258208 Development
Caption: Developmental logic from disease pathology to CCG258208.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with its parent compound, paroxetine, and the related analog, CCG258747. The information presented is intended to assist researchers in drug development and related fields in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Executive Summary
This compound and its analogs, developed from the paroxetine scaffold, represent a promising class of therapeutic agents targeting GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK2 is implicated in various cardiovascular diseases, including heart failure. Understanding the pharmacokinetic profiles of these inhibitors is crucial for optimizing their therapeutic potential. This guide summarizes key in vivo and in vitro pharmacokinetic data and provides detailed experimental methodologies to support further research and development.
In Vivo Pharmacokinetic Comparison in Mice
Pharmacokinetic studies in mice provide valuable insights into the in vivo behavior of drug candidates. The following table summarizes the plasma concentrations of CCG258208, CCG258747, and paroxetine following intraperitoneal administration.
| Compound | Dose (mg/kg, IP) | Time (hours) | Mean Plasma Concentration (nM) |
| CCG258208 | 10 | 0.5 | 2710[1] |
| 2 | 980 | ||
| 4 | 430 | ||
| 7 | 150 | ||
| CCG258747 | 10 | 0.5 | 1520[1] |
| 2 | 760 | ||
| 4 | 380 | ||
| 7 | 120 | ||
| Paroxetine | 10 | 0.5 | 180 |
| 2 | 110 | ||
| 4 | 60 | ||
| 7 | 20 |
Tissue Distribution of CCG258208: Pharmacokinetic analysis in mice revealed that CCG258208 distributes to the plasma, heart, and liver, but it does not significantly cross the blood-brain barrier.[2] This is a critical property for potential heart failure therapies, as it may minimize central nervous system side effects associated with the parent compound, paroxetine.
In Vitro Metabolic Stability: Mouse Liver Microsomes
The stability of a compound in the presence of liver microsomes is a key indicator of its metabolic clearance. The following table compares the in vitro half-life of CCG258208, CCG258747, and paroxetine in mouse liver microsomes.
| Compound | Half-life (t½, min) in Mouse Liver Microsomes |
| CCG258208 | 7.0[1] |
| CCG258747 | 11.2 |
| Paroxetine | 24[1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of the test compounds after intraperitoneal administration in mice.
Animals: Female CD-1 mice are typically used for these studies.[1] All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Procedure:
-
Compound Formulation: The test compound is dissolved in a suitable vehicle, such as 20% (v/v) DMSO, 50% (v/v) polyethylene glycol-400, and 30% (v/v) PBS.[1]
-
Administration: A single dose of the compound (e.g., 10 mg/kg) is administered via intraperitoneal (IP) injection.[1]
-
Blood Sampling: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0.5, 2, 4, and 7 hours) via an appropriate method, such as retro-orbital bleeding or submandibular vein puncture.[1][3]
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3500 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.[1]
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for a typical in vivo pharmacokinetic study.
In Vitro Mouse Liver Microsome Stability Assay
Objective: To assess the metabolic stability of the test compounds by measuring their rate of depletion when incubated with mouse liver microsomes.
Materials:
-
Test compounds
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Preparation: A reaction mixture is prepared containing mouse liver microsomes, phosphate buffer, and the test compound at a final concentration of, for example, 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is determined by a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Workflow for an in vitro mouse liver microsome stability assay.
Signaling Pathway Context
CCG258208 and its related compounds are designed to inhibit GRK2, which plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors (β-ARs) in the heart. The following diagram illustrates the canonical β-AR signaling pathway and the point of intervention by GRK2 inhibitors.
References
A Comparative Guide to the In Vivo Efficacy of CCG258208 Hydrochloride and Dobutamine in Modulating Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of CCG258208 hydrochloride, a novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, and dobutamine, a well-established β-adrenergic agonist. The focus is on their distinct mechanisms of action and how this compound can enhance the cardiac response to dobutamine, particularly in the context of heart failure.
Executive Summary
Dobutamine is a synthetic catecholamine that directly stimulates β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output. It is a standard therapeutic agent for acute heart failure and cardiogenic shock. However, its efficacy can be limited in chronic heart failure due to the desensitization of β-adrenergic receptors, a process mediated by GRK2.
This compound is a potent and selective inhibitor of GRK2.[1][2][3] By inhibiting GRK2, CCG258208 prevents the desensitization of β-adrenergic receptors, thereby restoring and enhancing the heart's response to adrenergic stimulation.[4][5] Preclinical studies have demonstrated that CCG258208 not only improves cardiac function on its own in animal models of heart failure but also significantly augments the inotropic response to dobutamine.[4][6] This suggests a synergistic potential for combination therapy in heart failure.
Mechanism of Action and Signaling Pathways
Dobutamine: Direct β1-Adrenergic Agonism
Dobutamine's primary mechanism of action is the direct stimulation of β1-adrenergic receptors on cardiac myocytes.[7][8][9] This initiates a signaling cascade that results in increased intracellular calcium levels, leading to enhanced myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[9][10]
This compound: GRK2 Inhibition and β-Adrenergic Receptor Resensitization
In heart failure, chronic sympathetic stimulation leads to the upregulation of GRK2.[4] GRK2 phosphorylates activated β-adrenergic receptors, leading to their desensitization and internalization, which dampens the heart's ability to respond to catecholamines like dobutamine.[4][5] CCG258208 selectively inhibits GRK2, preventing this desensitization process.[1][2][3] This leads to a resensitization of the heart to adrenergic stimuli, thereby improving cardiac function.
In Vivo Efficacy Comparison
Direct head-to-head in vivo efficacy studies of this compound versus dobutamine are not the most relevant comparison, as they have different primary targets. The key finding from preclinical research is the ability of CCG258208 to enhance the therapeutic effects of dobutamine.
Quantitative Data Summary
| Parameter | Dobutamine | This compound | CCG258208 + Dobutamine | Animal Model | Reference |
| Primary Effect | Increased cardiac contractility and heart rate | Improved cardiac function and reversal of adverse remodeling | Enhanced inotropic response to dobutamine | - | [4][7][8] |
| Left Ventricular Ejection Fraction (LVEF) | Transient increase | Dose-dependent improvement post-myocardial infarction | Significantly greater improvement in contractile function | Mouse (post-MI) | [4] |
| Fractional Shortening (FS) | Transient increase | Dose-dependent improvement post-myocardial infarction | Significantly greater improvement in contractile function | Mouse (post-MI) | [4] |
| Response to Dobutamine Challenge | Standard inotropic response | - | Significantly increased dobutamine responsiveness (systolic pressure and +dP/dtmax) | Mini-swine (post-MI) | [4] |
| IC50 for GRK2 | N/A | 30 nM | N/A | In vitro | [1][2][3] |
Experimental Protocols
In Vivo Assessment of CCG258208 Efficacy in a Mouse Model of Heart Failure
-
Animal Model: Myocardial infarction (MI) induced in mice via ligation of the left anterior descending coronary artery.
-
Treatment: Two weeks post-MI, mice are treated with CCG258208 (e.g., 2 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
Echocardiography: Cardiac function is assessed by echocardiography at baseline and at various time points post-treatment to measure parameters such as LVEF and fractional shortening.
-
Histology: At the end of the study, hearts are harvested for histological analysis to assess cardiac fibrosis and cellular hypertrophy.[4]
Evaluation of Enhanced Dobutamine Response in a Mini-Swine Model of Heart Failure
-
Animal Model: Chronic heart failure induced by MI in mini-swine.
-
Experimental Workflow:
-
Baseline Dobutamine Challenge: A baseline dobutamine challenge is performed to assess the initial inotropic response.
-
CCG258208 Administration: A bolus of CCG258208 (e.g., 2 mg/kg) is administered intravenously.
-
Second Dobutamine Challenge: After a specified time, a second dobutamine challenge is performed to evaluate the change in inotropic response.
-
-
Hemodynamic Measurements: Key parameters such as end-systolic pressure and the maximum rate of pressure rise in the left ventricle (+dP/dtmax) are continuously monitored.[4]
Conclusion
This compound and dobutamine represent two distinct but complementary approaches to treating heart failure. While dobutamine provides acute inotropic support through direct β1-adrenergic agonism, its long-term efficacy is hampered by receptor desensitization. CCG258208, by inhibiting GRK2, addresses this underlying mechanism of desensitization. The available preclinical data strongly suggest that CCG258208 can restore and enhance the heart's response to dobutamine. This positions CCG258208 as a promising candidate for further investigation, both as a monotherapy and in combination with existing treatments like dobutamine, for the management of heart failure. Further clinical studies are warranted to translate these preclinical findings to human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. derangedphysiology.com [derangedphysiology.com]
CCG258208 Hydrochloride: A Comparative Analysis of its Selectivity for GRK2 Over GRK5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the G protein-coupled receptor kinase (GRK) inhibitor, CCG258208 hydrochloride, for GRK2 over GRK5. The information presented is supported by experimental data to assist researchers in evaluating its potential for their studies.
Quantitative Data Summary
This compound demonstrates a high degree of selectivity for GRK2 over GRK5. This is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays. The compound is significantly more potent against GRK2, with a selectivity ratio of approximately 230 to 240-fold.[1][2][3]
| Target Kinase | CCG258208 IC50 | Selectivity (GRK5 IC50 / GRK2 IC50) |
| GRK2 | 30 nM[1][2][3] | ~236-fold |
| GRK5 | 7.09 µM - 7.1 µM[1][3][4] |
Signaling Pathways of GRK2 and GRK5
G protein-coupled receptor kinases (GRKs) play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein activation, leading to desensitization of the receptor and termination of the signal. GRK2 and GRK5 are two key isoforms involved in this process, though they can have distinct as well as overlapping functions in various cellular contexts.
References
A Head-to-Head Comparison of CCG258208 Hydrochloride and Other Kinase Inhibitors for G Protein-Coupled Receptor Kinase 2 (GRK2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with other notable kinase inhibitors targeting the same or similar pathways. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development projects, particularly in the context of cardiovascular diseases like heart failure.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2][3][4][5][6] this compound, a salt form offering enhanced water solubility and stability, has emerged from a structure-based drug design approach building upon the scaffold of Paroxetine.[7]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other relevant kinase inhibitors against a panel of G protein-coupled receptor kinases (GRKs) and other selected kinases. Lower IC50 values indicate higher potency.
| Inhibitor | GRK1 (nM) | GRK2 (nM) | GRK3 (nM) | GRK5 (nM) | PKA (nM) | ROCK1 (nM) |
| This compound | 87,300[1] | 30 [1] | - | 7,090[1] | >100,000 | >100,000 |
| CMPD101 | 3,100[4] | 18[4] | 5.4[4] | 2,300[4] | - | 1,400[4] |
| GSK180736A | >77,000 | 770[5][8] | - | >231,000 | 30,000[5][8] | 100[5][8] |
| CCG258747 | 9,324 | 18[2][6] | - | 1,494 | >100,000 | >10,000 |
| Paroxetine | ~320,000 | ~20,000 | - | ~260,000 | 45,000 | - |
Signaling Pathway of GRK2 in Heart Failure
GRK2 plays a critical role in the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. In a healthy heart, agonist binding to β-ARs activates Gs proteins, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling that increases cardiac contractility. However, in chronic heart failure, elevated catecholamine levels lead to the upregulation and overactivation of GRK2. GRK2 then phosphorylates the activated β-ARs, promoting the binding of β-arrestin, which uncouples the receptor from G proteins and triggers its internalization. This desensitization blunts the heart's response to sympathetic stimulation, contributing to the progression of heart failure. Inhibition of GRK2, therefore, aims to restore β-AR sensitivity and improve cardiac function.
Caption: GRK2 signaling pathway in cardiomyocytes and the point of intervention by CCG258208 HCl.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This non-radioactive, fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine the IC50 values of kinase inhibitors.
Materials:
-
Purified recombinant GRK enzymes (GRK1, GRK2, GRK5)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test inhibitors (this compound and others) serially diluted in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Reagent Preparation: Prepare a working solution of the kinase and the Eu-labeled antibody in kinase buffer. Prepare a separate working solution of the kinase tracer in kinase buffer.
-
Compound Dispensing: Dispense serial dilutions of the test compounds (typically in DMSO) into the assay plate. Include controls with DMSO only (no inhibitor) and a control with a known potent inhibitor or no kinase.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells of the assay plate.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (e.g., at 620 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm) after excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Cardiomyocyte Contractility Assay
This cellular assay assesses the functional effect of GRK2 inhibition on cardiomyocyte contractility.
Materials:
-
Isolated primary adult cardiomyocytes or iPSC-derived cardiomyocytes
-
Culture medium
-
IonOptix MyoCam-S system or similar video-based edge-detection system
-
Field stimulator
-
Test inhibitors (this compound and others)
-
Isoproterenol (a β-adrenergic agonist)
Procedure:
-
Cell Plating: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Inhibitor Pre-incubation: Pre-incubate the cardiomyocytes with the test inhibitor or vehicle control for a specified duration.
-
Contractility Measurement: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the edge-detection system. Pace the cells at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Baseline Recording: Record baseline contractility parameters, including peak shortening, time to peak shortening, and time to 90% relaxation.
-
Agonist Stimulation: Perfuse the cells with a solution containing a β-adrenergic agonist like isoproterenol to stimulate contractility.
-
Post-stimulation Recording: Record the contractility parameters in the presence of the agonist.
-
Data Analysis: Analyze the recorded traces to quantify the changes in contractility parameters in the presence and absence of the inhibitor and agonist. An increase in the isoproterenol-stimulated contractility in the presence of the inhibitor indicates effective GRK2 inhibition.
Conclusion
This compound stands out as a highly potent and selective inhibitor of GRK2. Its superior selectivity over other GRK family members and other kinases like PKA and ROCK1, as demonstrated by the comparative IC50 data, suggests a favorable profile for targeted therapeutic intervention with potentially fewer off-target effects. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the efficacy of this compound and other kinase inhibitors in their specific research contexts. The visualization of the GRK2 signaling pathway underscores the critical role of this kinase in heart failure and highlights the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 5. GRK2 in the Heart: A GPCR Kinase and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Activated Fibroblast Targeting of Gβγ-GRK2 After Myocardial Ischemia Attenuates Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
